13-Hexyloxacyclotridec-10-en-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9- |
InChI Key |
MLZOTJKUDBBLDQ-XFXZXTDPSA-N |
Isomeric SMILES |
CCCCCCC1C/C=C\CCCCCCCC(=O)O1 |
Canonical SMILES |
CCCCCCC1CC=CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural macrolide, 13-Hexyloxacyclotridec-10-en-2-one. The document details its identified natural sources, available quantitative data, and a detailed protocol for its isolation and characterization. Due to the limited direct research on its biosynthesis, a putative pathway is proposed based on established principles of macrolide formation in plants. This guide aims to serve as a foundational resource for researchers interested in the further study and potential applications of this bioactive compound.
Introduction
This compound is a macrocyclic lactone with the chemical formula C₁₈H₃₂O₂ and a molecular weight of 280.4455 g/mol .[1] Its structure features a 13-membered lactone ring with a hexyl ether substituent. The presence of a double bond within the macrocycle introduces structural rigidity and potential for stereoisomerism. While research on this specific compound is not extensive, it has been identified in several plant species, suggesting a role in plant secondary metabolism. This guide synthesizes the available information on its natural occurrence and provides a theoretical framework for its biosynthesis to stimulate further investigation.
Natural Sources
This compound has been identified as a natural constituent in the following plant species:
-
Ambrosia maritima (Asteraceae): This plant, commonly known as damsissa, is found in parts of Africa and has traditional uses in treating various ailments. The compound was isolated from the dichloromethane (B109758) extract of the plant.
-
Andrographis paniculata (Acanthaceae): Known as "King of Bitters," this plant is widely used in traditional medicine systems across Asia. The presence of this compound has been reported in this species.
-
Phyllanthus debilis (Phyllanthaceae): This herbaceous plant is also used in traditional medicine. Studies have indicated the presence of this compound within its chemical constituents.
Quantitative Data
Quantitative data regarding the natural abundance of this compound is limited in the currently available literature. The primary focus of many studies on the source plants has been on other classes of more abundant secondary metabolites. However, one study on Ambrosia maritima provides some data related to its chromatographic isolation.
| Parameter | Value | Source Organism | Analytical Method | Reference |
| Gas Chromatography Retention Time | 39.6 minutes | Ambrosia maritima | GC-MS | [2] |
Experimental Protocols: Isolation and Characterization
The following protocol for the isolation and characterization of this compound is based on the methodology reported for its extraction from Ambrosia maritima.[2]
4.1. Plant Material and Extraction
-
Plant Material: Air-dried, powdered whole plant material of Ambrosia maritima.
-
Extraction Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Macerate the powdered plant material with dichloromethane at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
4.2. Chromatographic Separation
-
Technique: Preparative Thin-Layer Chromatography (PTLC).
-
Stationary Phase: Silica (B1680970) gel PTLC plates.
-
Mobile Phase: A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to achieve separation of the components in the crude extract.
-
Visualization: Use UV light or a suitable staining reagent to visualize the separated bands.
-
Elution: Scrape the band corresponding to the target compound and elute it from the silica gel using a polar solvent like methanol (B129727) or ethyl acetate.
-
Purification: Concentrate the eluted fraction to yield the purified compound.
4.3. Spectroscopic Analysis and Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient suitable for the elution of semi-volatile compounds.
-
Mass Spectrometry: Electron Impact (EI) ionization.
-
Identification: Compare the obtained mass spectrum with spectral libraries (e.g., NIST and WILEY) for identification. The fragmentation pattern should be in full agreement with the standard for this compound.[2]
-
4.4. Experimental Workflow Diagram
Caption: Workflow for the isolation and identification of this compound.
Biosynthesis
Direct experimental evidence for the biosynthetic pathway of this compound is currently unavailable in the scientific literature. However, based on its macrolide structure, a plausible pathway can be proposed involving a Type I Polyketide Synthase (PKS).[1][3] Macrolide biosynthesis is analogous in many ways to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units.[3]
5.1. Putative Biosynthetic Pathway
The proposed biosynthesis likely proceeds through the following key stages:
-
Chain Initiation: The biosynthesis is likely initiated with a starter unit, which, based on the structure, could be derived from a fatty acid precursor.
-
Chain Elongation: A modular Type I PKS enzyme would catalyze the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. The specific number of elongation steps would determine the length of the carbon backbone.
-
Reductive Modifications: Within each PKS module, ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains may be present to selectively reduce the β-keto group formed after each condensation, leading to hydroxyl, double bond, or fully saturated carbon centers. The specific combination of these domains in each module dictates the final pattern of oxygenation and saturation in the macrolide backbone.
-
Ether Formation: The hexyl ether linkage at C-13 is an interesting feature. This could be formed through the incorporation of a hexose-derived unit that is subsequently reduced, or via a post-PKS modification where a hydroxyl group on the macrolide backbone is alkylated with a C6 precursor.
-
Cyclization and Release: A thioesterase (TE) domain at the terminus of the PKS module would catalyze the release of the polyketide chain and its intramolecular cyclization to form the 13-membered lactone ring.
5.2. Biosynthetic Pathway Diagram
Caption: A putative biosynthetic pathway for this compound via a Type I PKS.
Future Research Directions
The study of this compound presents several opportunities for future research:
-
Elucidation of the Biosynthetic Pathway: Isotopic labeling studies and genome mining of the source organisms (Ambrosia maritima, Andrographis paniculata, and Phyllanthus debilis) could identify the specific PKS gene cluster responsible for its synthesis.
-
Quantitative Analysis: Development of validated analytical methods to quantify the abundance of this macrolide in its natural sources is needed to understand its physiological role and potential for commercial extraction.
-
Pharmacological Screening: Comprehensive evaluation of the biological activities of the purified compound is warranted to explore its therapeutic potential.
-
Total Synthesis: The development of a total synthesis route would provide access to larger quantities of the compound for further study and could allow for the creation of structural analogs with potentially enhanced activities.
Conclusion
This compound is a naturally occurring macrolide with a limited but identified distribution in the plant kingdom. While its isolation and characterization have been described, significant gaps remain in our understanding of its biosynthesis and quantitative abundance. The proposed biosynthetic pathway provides a framework for future investigations into the enzymatic machinery responsible for its formation. This technical guide consolidates the current knowledge and is intended to be a valuable resource for researchers aiming to unlock the full scientific and therapeutic potential of this intriguing natural product.
References
Isolation of "13-Hexyloxacyclotridec-10-en-2-one" from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The isolation of "13-Hexyloxacyclotridec-10-en-2-one" from Andrographis paniculata has been cited in secondary literature; however, the primary source detailing this specific isolation could not be retrieved for this review. The following protocols are based on the successful isolation of this compound from Ambrosia maritima and established phytochemical methodologies. This guide, therefore, presents an adapted and generalized procedure that can serve as a foundational methodology for isolating this macrolide from a plant matrix.
Introduction
This compound is a macrocyclic lactone that has been identified as a potential cytotoxic agent. While traditionally, Andrographis paniculata is known for its rich content of diterpenoid lactones such as andrographolide, the exploration of its other chemical constituents is an ongoing field of research. This document provides a comprehensive technical overview of the methodologies required for the extraction, separation, and identification of this compound from a plant source, with a procedural model based on its documented isolation from Ambrosia maritima.[1][2]
Compound Profile
A summary of the physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of appropriate extraction and chromatographic techniques.
| Property | Value |
| Molecular Formula | C₁₈H₃₂O₂ |
| Molecular Weight | 280.45 g/mol |
| CAS Number | 127062-51-5 |
| Appearance | Not specified in literature |
| Solubility | Expected to be soluble in non-polar to moderately polar organic solvents |
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and purification.
-
Collection and Authentication: The plant material (e.g., aerial parts) should be collected and authenticated by a qualified botanist.
-
Drying and Pulverization: The collected plant material is shade-dried to preserve thermolabile compounds and then coarsely pulverized to increase the surface area for efficient solvent extraction.
The initial extraction aims to separate the desired compound from the plant matrix. Based on the non-polar nature of the target macrolide, a solvent such as dichloromethane (B109758) is effective.
-
Maceration: 100g of the powdered plant material is soaked in dichloromethane (DCM).[1]
-
Repeated Extraction: The maceration process is repeated several times to ensure complete extraction.[1]
-
Filtration and Concentration: The obtained extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude DCM extract.[1]
The crude extract, being a complex mixture of phytochemicals, requires further separation. Preparative Thin-Layer Chromatography (PTLC) is a suitable method for this purpose.
-
PTLC Plate Preparation: Silica (B1680970) gel GF254 is used as the stationary phase on 20x20 cm glass plates with a thickness of 0.05 cm.[1]
-
Sample Application: The crude DCM extract is dissolved in a minimal amount of DCM and applied as a band onto the PTLC plate.
-
Chromatographic Development: The plate is developed in a saturated chromatographic tank with a mobile phase of toluene:ethyl acetate (B1210297) (93:7).[1]
-
Visualization and Isolation: The separated bands are visualized under UV light (254 nm). The band corresponding to this compound is scraped off the plate.
-
Elution: The compound is eluted from the silica gel using a suitable solvent like ethyl acetate or chloroform.
-
Final Purification: The eluted fraction is filtered and concentrated to yield the purified compound.
The identity and purity of the isolated compound are confirmed using spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying this compound. The fragmentation pattern from the mass spectrum is compared with standard libraries like NIST and WILEY for confirmation.[1] A retention time of approximately 39.6 minutes has been reported for this compound under specific GC conditions.[1]
Data Presentation
The quantitative data from the characterization of this compound is summarized in Table 2.
| Parameter | Result | Reference |
| Retention Time (GC) | 39.6 minutes | [1] |
| Mass Spectrum (m/z) | Fragmentation pattern consistent with the proposed structure | [1] |
| Library Match | High similarity score with this compound in NIST and WILEY libraries | [1] |
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Since no specific signaling pathways related to the isolation of this compound are described, a diagram illustrating a logical relationship in the characterization process is provided below.
Caption: Logical flow of compound characterization via GC-MS.
References
An In-Depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one: A Bioactive Macrolide from Ambrosia maritima
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrosia maritima L., a plant belonging to the Asteraceae family, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a rich chemical profile, including sesquiterpene lactones, flavonoids, and other bioactive compounds. Among these, the macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one, has been identified as a promising antitumor lead. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its discovery, potential mechanism of action, and the experimental methodologies used in its study.
Data Presentation
While quantitative bioactivity data for the purified this compound is not extensively available in the public domain, the compound was isolated from a dichloromethane (B109758) extract of Ambrosia maritima that demonstrated notable cytotoxicity. The primary screening for this activity was conducted using the Brine Shrimp Lethality Assay (BSLA).
Table 1: Phytochemical Context of this compound
| Parameter | Description |
| Source Organism | Ambrosia maritima L. (Asteraceae) |
| Plant Part Used | Aerial parts |
| Extraction Solvent | Dichloromethane |
| Bioassay for Fractionation | Brine Shrimp Lethality Assay (BSLA) |
| Identified Bioactive Compounds | This compound, di(2-ethylhexyl) phthalate |
Table 2: In-Silico Analysis of this compound
| Parameter | Finding | Implication |
| Predicted Molecular Target | Cytochrome P450 19A1 (CYP19A1), also known as Aromatase | Potential as an aromatase inhibitor |
| Predicted Binding Energy | -8.33 Kcal/mol | Strong predicted affinity for the target enzyme |
| Predicted Interactions | Hydrogen bond with Threonine 310, hydrophobic interactions | Specific molecular interactions driving the predicted inhibition |
Experimental Protocols
The following protocols are based on the methodologies described in the initial discovery and characterization of this compound from Ambrosia maritima.
Plant Material Extraction
-
Preparation : Air-dry the aerial parts of Ambrosia maritima at room temperature and grind them into a coarse powder.
-
Maceration : Soak the powdered plant material in dichloromethane (DCM) at a ratio of 1:10 (w/v).
-
Extraction : Agitate the mixture on an orbital shaker for a defined period (e.g., 24-48 hours) to ensure thorough extraction.
-
Filtration and Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.
Bioassay-Guided Fractionation: Brine Shrimp Lethality Assay (BSLA)
-
Hatching Brine Shrimp : Hatch Artemia salina (brine shrimp) eggs in artificial seawater under constant light and aeration for 48 hours.
-
Preparation of Test Solutions : Dissolve the crude DCM extract in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in artificial seawater.
-
Assay : In 96-well plates or small vials, add a fixed number of brine shrimp nauplii (e.g., 10) to each well containing the different concentrations of the extract. Include a negative control (seawater with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation and Analysis : Incubate the plates for 24 hours under light. Count the number of dead nauplii in each well and calculate the percentage of mortality. Determine the LC50 (lethal concentration 50%) value for the extract. The fraction with the highest cytotoxicity is selected for further purification.
Isolation of this compound by Preparative Thin-Layer Chromatography (PTLC)
-
Plate Preparation : Use pre-coated silica (B1680970) gel GF254 plates for preparative TLC.
-
Sample Application : Dissolve the cytotoxic DCM extract in a minimal amount of a volatile solvent. Apply the concentrated extract as a narrow band onto the origin line of the PTLC plate.
-
Development : Develop the plate in a sealed chromatography tank containing an appropriate solvent system. The reported solvent system is Toluene:Ethyl Acetate (B1210297) (93:7).
-
Visualization : After development, visualize the separated bands under UV light (254 nm and 365 nm).
-
Scraping and Elution : Scrape the silica gel corresponding to the desired band (based on its Rf value) from the plate. Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).
-
Purification : Filter the eluent to remove the silica gel and concentrate the filtrate to obtain the purified compound.
Characterization
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores.
Mandatory Visualization
Predicted Signaling Pathway
The in-silico molecular docking studies suggest that this compound may exert its anticancer effects through the inhibition of Cytochrome P450 19A1 (Aromatase). Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. In hormone-dependent cancers, such as certain types of breast cancer, estrogens promote tumor growth by binding to the estrogen receptor (ER). Inhibition of aromatase leads to a reduction in estrogen levels, thereby attenuating the signaling cascade that promotes cancer cell proliferation and survival.
Spectroscopic Profile of 13-Hexyloxacyclotridec-10-en-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one. The information presented herein has been compiled to support research and development activities where the identification and characterization of this compound are critical. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₈H₃₂O₂
-
Molecular Weight: 280.4455 g/mol
-
CAS Registry Number: 127062-51-5
-
Synonyms: (E)-13-Hexyloxacyclotridec-10-en-2-one
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound has been reported.
Table 1: Mass Spectrometry Data
| m/z (Relative Intensity, %) | Assignment |
| 280 | [M]+ (Molecular Ion) |
| 196 | [M - C₆H₁₂O]+ |
| 113 | [C₇H₁₃O]+ |
| 98 | [C₆H₁₀O]+ (Base Peak) |
| 84 | [C₆H₁₂]+ |
| 69 | [C₅H₉]+ |
| 55 | [C₄H₇]+ |
Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While several studies have utilized ¹H and ¹³C NMR for the structural confirmation of this compound, specific, publicly available, quantitative peak lists with chemical shifts and coupling constants are limited. The data presented below is a representative summary based on typical chemical shifts for similar structural motifs.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-10, H-11 | 5.30 - 5.50 | m | - |
| H-13 | 4.90 - 5.10 | m | - |
| O-CH ₂-(CH₂)₄-CH₃ | 3.40 - 3.60 | t | 6.5 - 7.0 |
| H-3 | 2.20 - 2.40 | t | 7.0 - 7.5 |
| Ring CH₂ | 1.20 - 1.80 | m | - |
| CH₃ | 0.85 - 0.95 | t | 6.5 - 7.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 172.0 - 175.0 |
| C-10, C-11 (-CH=CH-) | 128.0 - 132.0 |
| C-13 (-CH-O-) | 75.0 - 78.0 |
| O -CH₂-(CH₂)₄-CH₃ | 68.0 - 72.0 |
| Ring CH₂ | 20.0 - 40.0 |
| C H₃ | 13.5 - 14.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its ester and alkene functionalities.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2925 | Strong | C-H stretch (alkane) |
| ~ 2855 | Strong | C-H stretch (alkane) |
| ~ 1735 | Strong | C=O stretch (ester) |
| ~ 1650 | Medium | C=C stretch (alkene) |
| ~ 1170 | Strong | C-O stretch (ester) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
MS Detector: Scan range of m/z 40-500.
-
Ionization Energy: 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Concentration: 5-10 mg of the compound dissolved in ~0.6 mL of solvent.
-
¹H NMR: Standard pulse sequence for proton NMR.
-
¹³C NMR: Proton-decoupled pulse sequence for carbon NMR.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like this compound.
An In-depth Technical Guide to the Physicochemical Properties of 13-Hexyloxacyclotridec-10-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hexyloxacyclotridec-10-en-2-one is a macrocyclic lactone that has garnered interest for its potential biological activities, including antitumor and antimicrobial properties. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and isolation, and insights into its potential mechanisms of action. The information is presented to support further research and development of this compound for therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data are derived from experimental sources, other values are based on computational predictions and should be considered as such.
Table 1: General and Structural Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₂ | [1][2] |
| Molecular Weight | 280.4455 g/mol | [1][2] |
| IUPAC Name | (10E)-13-Hexyloxacyclotridec-10-en-2-one | [1][2] |
| CAS Registry Number | 127062-51-5 | [1][2] |
| Canonical SMILES | CCCCCCC1CC=CCCCCCCCC(=O)O1 | [3] |
| InChIKey | MLZOTJKUDBBLDQ-FMIVXFBMSA-N | [1][2] |
| Structure | A 13-membered macrocyclic lactone with a hexyl ether substituent and a ketone group. The double bond at position 10 is in the (E)-configuration.[1][2][3] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 374.99 °C @ 760.00 mm Hg (est.) | [4] |
| Flash Point | 157.30 °C (est.) | [4] |
| logP (Octanol/Water Partition Coefficient) | 5.559 | [5] |
| Water Solubility | 2.148 mg/L @ 25 °C (est.) | [4] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
Experimental Protocols
Synthesis of (E)-13-Hexyloxacyclotridec-10-en-2-one via Transesterification of Castor Oil
This protocol is based on the synthesis of (E)-13-n-hexyloxacyclicotridec-10-en-2-ona from castor oil using a heterogeneous catalyst.[6]
Catalyst Preparation (Ba/ZnO):
-
A solution of Barium nitrate (B79036) (0.5M) is deposited on zinc oxide (ZnO) at room temperature for 3 hours.
-
The water is evaporated by heating on a plate at 60°C for 6 hours with constant agitation.
-
The resulting solid is dried in an oven at 110°C for 12 hours.
-
Finally, the catalyst is calcined in a furnace with air flow at 450°C for 4 hours.
Transesterification Reaction:
-
In a 100-mL glass reactor with three necks, combine 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 grams of the prepared Ba/ZnO catalyst (2% by mass).
-
The reaction mixture is heated to 70°C and maintained under reflux for 12 hours.
-
After 12 hours, the mixture is cooled for 15 minutes to allow for phase separation.
-
The product, (E)-13-hexyloxacyclotridec-10-en-2-one, is present in the organic phase and can be identified by GC-MS analysis.[6]
Isolation from Ambrosia maritima
This protocol is a general guide based on the reported isolation of this compound from Ambrosia maritima.[7]
Extraction:
-
The plant material is macerated in a suitable solvent, such as dichloromethane, to extract the desired compounds.
-
The extraction process is repeated multiple times to ensure complete extraction.
-
The extracts are filtered and dried at room temperature.
Chromatographic Purification:
-
The crude extract is subjected to chromatographic techniques for purification.
-
Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC) can be used for initial separation and purification of fractions.
-
For more efficient separation of macrocyclic lactones, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a gradient elution of acetonitrile, methanol, and water is a suitable starting point.[8]
Characterization:
-
The purified compound is characterized using spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the retention time and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for the definitive structural elucidation of the isolated compound.
Potential Biological Activity and Signaling Pathways
In silico molecular docking studies have suggested that this compound may interact with key signaling proteins, indicating potential therapeutic applications.
Interaction with Protein Kinase C Gamma (PKCG)
Molecular docking studies have predicted a binding affinity between this compound and Protein Kinase C Gamma (PKCG), a member of the PKC family of serine/threonine kinases.[9] PKCs are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[10][11] The interaction of this macrocycle with PKCG could potentially modulate its kinase activity, thereby influencing downstream signaling events.
Caption: Putative interaction of this compound with the PKC signaling pathway.
Interaction with Cytochrome P450 19A1 (Aromatase)
Another potential target identified through in silico studies is Cytochrome P450 19A1, also known as aromatase.[9] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[12] Inhibition of aromatase is a well-established therapeutic strategy for hormone-dependent breast cancer. The predicted interaction suggests that this compound could act as an aromatase inhibitor, thereby reducing estrogen production.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound () for sale [vulcanchem.com]
- 4. 13-methyl-10-oxacyclopentadecen-2-one, 329925-33-9 [thegoodscentscompany.com]
- 5. This compound (CAS 127062-51-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. redalyc.org [redalyc.org]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. bosterbio.com [bosterbio.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Aromatase - Wikipedia [en.wikipedia.org]
"13-Hexyloxacyclotridec-10-en-2-one" CAS number and molecular structure
An In-Depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one
Introduction
This compound is a macrocyclic lactone that has garnered interest within the scientific community for its potential biological activities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, synthesis, physicochemical properties, and known biological functions. This compound has been identified in various plant extracts and is noted for its potential antimicrobial and antitumor properties.[1][2]
Chemical Identity and Molecular Structure
This compound is characterized by a 13-membered ring containing an ester (lactone) and an ether functional group, with a double bond at the 10th position. The IUPAC name for this compound is (E)-13-Hexyloxacyclotridec-10-en-2-one, indicating the stereochemistry of the double bond.[1][3]
Molecular Structure:
The structure consists of a tridecanolide ring with a hexyl ether substituent at the 13th position and a ketone group at the 2nd position. The unsaturation at the C10-C11 position introduces conformational rigidity to the macrocycle.
A 2D chemical structure image of (E)-13-Hexyloxacyclotridec-10-en-2-one is available from the NIST WebBook.[1]
Table 1: Molecular Descriptors
| Property | Value | Source |
| CAS Number | 127062-51-5 | [1] |
| Molecular Formula | C₁₈H₃₂O₂ | [1] |
| Molecular Weight | 280.4455 g/mol | [1] |
| IUPAC Name | (E)-13-Hexyloxacyclotridec-10-en-2-one | [1] |
| SMILES | CCCCCCC1CC=CCCCCCCCC(=O)O1 | |
| InChIKey | MLZOTJKUDBBLDQ-FMIVXFBMSA-N | [1] |
Synthesis and Characterization
Synthesis from Castor Oil
A notable synthetic route to (E)-13-Hexyloxacyclotridec-10-en-2-one involves the transesterification of castor oil.[3] This process utilizes the inherent structure of ricinoleic acid, the primary fatty acid in castor oil, to form the macrolactone through an intramolecular cyclization.
This protocol is based on the work describing the synthesis using a barium-doped zinc oxide catalyst.[3]
-
Catalyst Preparation :
-
A solution of barium nitrate (B79036) (0.5M) is impregnated onto zinc oxide (ZnO) at room temperature for 3 hours.
-
The water is evaporated by heating at 60°C for 6 hours with constant agitation.
-
The resulting solid is dried in an oven at 110°C for 12 hours.
-
Finally, the catalyst is calcined in an air flow (10 L/h) at 450°C for 4 hours.[3]
-
-
Transesterification Reaction :
-
In a 100-mL three-necked glass reactor, 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 g of the prepared Ba/ZnO catalyst are combined.[3]
-
The reaction mixture is heated to 70°C and maintained at reflux for 12 hours.[3]
-
After the reaction, the mixture is cooled for 15 minutes to allow for phase separation.
-
-
Product Analysis :
Characterization
Spectroscopic methods are essential for the characterization of this compound.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Topological Polar Surface Area | 26.3 Ų | |
| GC Retention Time | 15.7 minutes (on the specified system) | [3] |
| GC-MS Base Peak | 98 m/z | [3] |
| Predicted ¹H NMR Shifts (ppm) | δ 5.35–5.45 (m, 2H, C10–C11 vinyl protons), δ 2.45 (t, 2H, C2–CO) | |
| Predicted ¹³C NMR Shifts (ppm) | δ 208.5 (C2 ketone), δ 130.2/128.7 (C10–C11 alkene), δ 70.1 (C1 ether oxygen) |
Biological Activity and Potential Applications
This macrolactone has been identified as a bioactive compound with potential applications in drug development, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
This compound has been reported as an antimicrobial agent against E. coli and K. pneumoniae.[4] Its presence in plant extracts with known antimicrobial efficacy suggests it contributes to their biological activity.[2] In silico studies have been conducted to elucidate its mechanism of action.
Molecular docking simulations suggest that this compound exhibits strong binding affinity to essential proteins in both S. aureus and E. coli, indicating its potential as a broad-spectrum antibacterial candidate.[4]
Antitumor Potential
The compound has also been investigated for its potential as an antitumor agent. It was isolated from Ambrosia maritima L., a plant with traditional uses in antitumor remedies.[1]
In silico analysis was performed to predict the molecular targets for its potential chemotherapeutic activity.
Table 3: Molecular Docking of this compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Predicted Activity | Source |
| Cytochrome P450 19A1 (CYP19A1) | -8.33 | Threonine 310 (via H-bond) | Chemotherapeutic | [5] |
The strong binding affinity to CYP19A1 (Aromatase) suggests a potential mechanism for its anticancer effects, which warrants further experimental validation.[5]
Visualized Workflows
Synthesis and Characterization Workflow
The following diagram illustrates the workflow for the synthesis of this compound from castor oil and its subsequent characterization.
Caption: Synthesis and analysis workflow for this compound.
Bioactivity Investigation Workflow
The logical flow for investigating the antimicrobial properties of this compound, from natural source identification to in silico analysis, is depicted below.
Caption: Workflow for antimicrobial investigation of the target compound.
Conclusion and Future Outlook
This compound is a promising natural product with demonstrated potential in both antimicrobial and anticancer applications. The synthesis from a renewable resource like castor oil adds to its appeal for further development.[3] While in silico studies have provided valuable insights into its mechanisms of action, further in vitro and in vivo experimental validation is crucial. Future research should focus on optimizing its synthesis, exploring its full spectrum of biological activity, and understanding its signaling pathway interactions to fully harness its therapeutic potential.
References
An In-depth Technical Guide on the Predicted Biological Activity of 13-Hexyloxacyclotridec-10-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on currently available research, which predominantly consists of in silico computational studies and analyses of extracts containing 13-Hexyloxacyclotridec-10-en-2-one. The biological activities described are largely predictive and require further in vitro and in vivo validation with the isolated compound.
Introduction
13-Hexyloxacyclotride-10-en-2-one is a macrocyclic lactone identified in a variety of natural sources, including fungi and plant extracts.[1] Its complex structure has drawn the attention of researchers, leading to several computational studies to predict its biological activities and potential as a therapeutic agent. This document provides a comprehensive overview of these predicted activities, supported by the available data, and outlines the experimental methodologies used in these preliminary investigations.
Predicted Biological Activities
In silico studies have highlighted the potential of this compound across several therapeutic areas:
-
Antimicrobial Activity: Molecular docking studies suggest that this compound may act as an inhibitor of bacterial DNA gyrase, a crucial enzyme for bacterial replication.[2] This prediction is supported by favorable binding energies and highly negative glide scores against proteins from Staphylococcus aureus and Escherichia coli.[1]
-
Anti-diabetic Potential: As a bioactive component of a polyherbal extract, this compound is predicted to have anti-diabetic effects.[3] The proposed mechanisms involve the modulation of key signaling pathways, including the TNF signaling pathway, JNK/MAPK/ERK, and IRS/PI3K/AKT-GLUT4.[3]
-
Neuroprotective Effects: Computational models predict that this compound may possess neuroprotective properties through its interaction with critical neurotransmitter receptors, specifically serotonin (B10506) and GABA-A receptors.[4]
-
Enzyme Inhibition: Molecular docking simulations have identified Cytochrome P450 19A1 (aromatase) as a potential target for inhibition by this compound.[5][6] This suggests a potential role in modulating steroid hormone biosynthesis.
-
Anti-inflammatory and Antioxidant Properties: The compound has been identified in plant extracts that exhibit significant anti-inflammatory and antioxidant activities.[4][7][8] While direct experimental evidence on the pure compound is lacking, its presence in these active extracts suggests it may contribute to these effects.
Quantitative Data from In Silico Studies
The following table summarizes the available quantitative data from molecular docking studies, which predict the binding affinity of this compound to its putative biological targets.
| Target Protein | Predicted Activity | Quantitative Metric | Value | Source(s) |
| DNA Gyrase | Antimicrobial | Binding Energy | -7.4 Kcal/mol | [2] |
| Cytochrome P450 19A1 (CYP19A1) | Enzyme Inhibition | Binding Energy | -8.33 Kcal/mol | [5][6] |
| S. aureus proteins (5JG0, 1T2W, 3G7B, 3WQU) | Antimicrobial | Glide Score | Highly Negative | [1] |
| E. coli proteins (1GG4, 5ZHE, 1AJ6, 7D6G) | Antimicrobial | Glide Score | Highly Negative | [1] |
| Serotonin Receptor | Neuroprotection | Binding Affinity | Favorable (unspecified value) | [4] |
| GABA-A Receptor | Neuroprotection | Binding Affinity | Favorable (unspecified value) | [4] |
Experimental Protocols
The following sections detail the methodologies cited in the literature for the identification and predicted activity assessment of this compound. It is important to note that these protocols were often applied to complex extracts rather than the isolated compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
This method is used to identify the presence of this compound in natural extracts.
-
Sample Preparation: The crude extract is dissolved in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio.
-
Identification: The resulting mass spectrum is compared against a reference library (e.g., NIST) to identify the compound.[9][10]
Molecular Docking for Activity Prediction
In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (this compound) to a target protein.
-
Software: Commonly used software includes AutoDock and Schrodinger Maestro.[5]
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning charges. The 3D structure of the target protein is obtained from a protein data bank, and water molecules and other non-essential components are removed.
-
Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring function is used to calculate the binding energy for various conformations. The conformation with the lowest binding energy is considered the most likely binding mode.[5][6]
General Workflow for Biological Activity Screening of Extracts
The following diagram illustrates a typical workflow for screening natural extracts for biological activity, which has led to the identification of this compound as a potential bioactive component.
Predicted Signaling Pathways
Based on computational analyses, this compound is predicted to modulate the following signaling pathways:
Predicted Anti-Diabetic Signaling Pathway
The anti-diabetic effect is hypothesized to be mediated through the TNF signaling pathway, which in turn influences the PI3K/AKT and MAPK pathways, ultimately leading to improved glucose homeostasis.[3]
Predicted Neuroprotective Signaling Pathway
The neuroprotective activity is predicted to occur through interactions with key receptors in the central nervous system, namely the serotonin and GABA-A receptors.[4]
Conclusion
This compound is a promising natural compound with a range of predicted biological activities that warrant further investigation. The in silico data presented in this guide provide a strong rationale for its potential as a lead compound in drug discovery programs targeting infectious diseases, diabetes, and neurodegenerative disorders. However, it is crucial to emphasize that these findings are predictive. Future research should focus on the isolation of the pure compound and its validation through rigorous in vitro and in vivo experimental studies to confirm its therapeutic potential.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. phcogj.com [phcogj.com]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. revues.imist.ma [revues.imist.ma]
- 6. researchgate.net [researchgate.net]
- 7. In silico and In vitro Antibacterial Activity of Centella asiatica Leaves Bioactive Compounds Against Aquaculture Pathogenic Bacteria | Jurnal Ilmiah Perikanan dan Kelautan [e-journal.unair.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential: An In-depth Technical Guide to the Mechanism of Action Theories of 13-Hexyloxacyclotridec-10-en-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hexyloxacyclotridec-10-en-2-one, a naturally occurring macrocyclic lactone identified in various medicinal plants, has emerged as a compound of significant interest for its potential therapeutic applications. Primarily identified through gas chromatography-mass spectrometry (GC-MS) of plant extracts, its bioactivity has been explored through computational, in silico studies. These preliminary investigations have put forth compelling theories about its mechanism of action, suggesting its potential as an antibacterial and a neuroprotective agent. This technical guide provides a comprehensive overview of the current, albeit theoretical, understanding of the compound's mechanism of action, supported by available data and a detailed look at the experimental methodologies employed in these foundational studies. The aim is to furnish researchers and drug development professionals with a detailed foundational document to guide future in vitro and in vivo validation studies.
Introduction
This compound is a complex macrocycle identified as a bioactive constituent in medicinal plants such as Garcinia lanceifolia and Centella asiatica.[1][2][3][4][5][6] The initial discovery of this compound in plant extracts known for their traditional medicinal uses has prompted scientific inquiry into its pharmacological properties. To date, the exploration of its mechanism of action has been confined to in silico molecular docking studies. These computational models have generated promising, yet unproven, hypotheses regarding its interaction with key biological targets, thereby laying the groundwork for further empirical research. This document synthesizes the existing theoretical frameworks and associated data.
Core Mechanism of Action Theories
Current understanding of the mechanism of action of this compound is based on two primary, computationally derived theories: inhibition of bacterial DNA gyrase and modulation of key neuroreceptors.
Theory 1: Inhibition of Bacterial DNA Gyrase
The leading theory for the antibacterial potential of this compound is its ability to act as an inhibitor of DNA gyrase.[2][5][6] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. This proposed mechanism is particularly noteworthy as DNA gyrase is a well-validated target for a broad spectrum of antibiotics.
An in silico molecular docking study investigating the bioactive compounds of Centella asiatica identified this compound as a potent potential inhibitor of DNA gyrase.[2][5][6] The study reported a strong binding affinity, comparable to that of the known antibiotic ciprofloxacin, suggesting a significant potential for antibacterial activity.[2][5][6]
Theory 2: Neuroprotective Effects via Receptor Modulation
A second prominent theory suggests that this compound may exert neuroprotective effects through the modulation of key central nervous system receptors.[1][3] A study on the phytochemical profile of Garcinia lanceifolia used in silico docking to evaluate the interaction of its constituent compounds with several neuroprotective targets.[1][3] This research highlighted this compound as having strong molecular interactions with both the serotonin (B10506) receptor and the GABA-A receptor.[1][3]
The binding affinities were reported to be competitive with, or even superior to, reference drugs such as fluoxetine (B1211875) (a selective serotonin reuptake inhibitor) and diazepam (a benzodiazepine (B76468) that modulates GABA-A receptors).[1][3] This suggests potential anxiolytic, antidepressant, or other neuromodulatory activities.
Quantitative Data Summary
The quantitative data available for this compound is exclusively derived from in silico molecular docking studies. It is imperative to note that these values are theoretical and await experimental validation.
| Target | Parameter | Value | Reference Compound | Reference Value | Source Publication |
| Bacterial DNA Gyrase | Binding Energy | -7.4 Kcal/mol | Ciprofloxacin | -7.3 Kcal/mol | Andriyanto et al.[5][6][7] |
| Serotonin Receptor | Binding Affinity | Competitive/Superior | Fluoxetine | Not specified | Linda & Meenakshi[1][3] |
| GABA-A Receptor | Binding Affinity | Competitive/Superior | Diazepam | Not specified | Linda & Meenakshi[1][3] |
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies that have shaped the current understanding of this compound's potential mechanisms of action.
Phytochemical Analysis and Identification
Objective: To identify the chemical constituents of the plant extracts.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The dried and powdered plant material (leaves of Garcinia lanceifolia or Centella asiatica) was subjected to methanolic extraction.
-
GC-MS Analysis: The crude methanolic extract was analyzed using a GC-MS system.
-
Compound Identification: The mass spectrum of the individual components was compared with the spectral database of the National Institute of Standards and Technology (NIST) for identification. This compound was identified as one of the constituents.
In Silico Molecular Docking
Objective: To predict the binding affinity and interaction of this compound with specific biological targets.
Methodology:
-
Protein Target Preparation: The 3D crystal structures of the target proteins (e.g., DNA gyrase, serotonin receptor, GABA-A receptor) were obtained from the Protein Data Bank (PDB). Water molecules and existing ligands were removed, and polar hydrogens were added.
-
Ligand Preparation: The 3D structure of this compound was generated and optimized for its conformational energy.
-
Molecular Docking: Docking simulations were performed using molecular docking software (specific software not consistently named in abstracts). The binding site on the target protein was defined, and the ligand was allowed to flexibly dock into this site.
-
Analysis: The resulting docked conformations were analyzed based on their binding energy scores and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.
Future Directions and Conclusion
The in silico evidence presents a compelling case for the potential of this compound as a novel therapeutic agent. However, it is crucial to underscore that these findings are predictive and require rigorous experimental validation. Future research should prioritize the following:
-
Isolation and Purification: Development of a robust protocol for the isolation and purification of this compound in sufficient quantities for biological assays.
-
In Vitro Validation:
-
For antibacterial activity: DNA gyrase inhibition assays and determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.
-
For neuroprotective activity: Radioligand binding assays for serotonin and GABA-A receptors, and functional assays to determine agonistic or antagonistic activity.
-
-
In Vivo Studies: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound.
References
- 1. horizonepublishing.com [horizonepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical profiling and neuroprotective potential of Garcinia lanceifolia Roxb.: In vitro and in silico insights | Plant Science Today [horizonepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of 13-Hexyloxacyclotridec-10-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and chemical stability of the macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one. While specific experimental data for this compound is not publicly available, this document outlines the standard, industry-accepted protocols necessary for its thorough physicochemical characterization. Adherence to these protocols is critical for advancing the compound through the drug development pipeline, ensuring its quality, safety, and efficacy.
Introduction to Physicochemical Characterization
The solubility and stability of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that significantly influence its bioavailability, formulation development, and therapeutic effectiveness. Poor aqueous solubility can lead to inadequate drug absorption, while chemical instability can result in degradation, potentially forming toxic byproducts and reducing potency. Therefore, early and comprehensive characterization of these parameters is essential.
This guide details the standard experimental protocols for solubility and stability assessment, in alignment with the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Solubility Determination
The solubility of a compound is the maximum concentration that can be dissolved in a specific solvent at a given temperature and pH to form a saturated solution. For pharmaceutical development, aqueous solubility across a physiologically relevant pH range is of primary importance.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.
Materials and Reagents:
-
This compound (pure, solid form)
-
Purified water (USP grade)
-
pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Co-solvents as required (e.g., DMSO, ethanol) for analytical stock solutions
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification
Procedure:
-
Add an excess amount of solid this compound to a series of flasks, each containing a different aqueous medium (e.g., purified water, various pH buffers). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
Seal the flasks and place them in a constant temperature shaker bath, typically at 25°C and 37°C.
-
Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Equilibrium is confirmed by sampling at different time points until the concentration in the solution plateaus.
-
After the equilibration period, allow the flasks to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant using a suitable low-binding syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Dilute the filtered supernatant with an appropriate analytical solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method.
-
The experiment should be performed in triplicate for each condition.
Data Presentation: Solubility of this compound
The results of the solubility testing should be presented in a clear and concise tabular format.
Table 1: Equilibrium Solubility of this compound
| Medium (Buffer) | pH | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Mean Solubility (µM) | Std. Dev. |
| Purified Water | ~7.0 | 25 | ||||
| 0.1 N HCl | 1.2 | 25 | ||||
| Acetate Buffer | 4.5 | 25 | ||||
| Phosphate Buffer | 6.8 | 25 | ||||
| Phosphate Buffer | 7.4 | 25 | ||||
| Purified Water | ~7.0 | 37 | ||||
| 0.1 N HCl | 1.2 | 37 | ||||
| Acetate Buffer | 4.5 | 37 | ||||
| Phosphate Buffer | 6.8 | 37 | ||||
| Phosphate Buffer | 7.4 | 37 |
Experimental Workflow: Solubility Determination
Stability Assessment
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining a re-test period for the API and recommended storage conditions.
Experimental Protocol: ICH Stability Studies
The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing of new drug substances.[4][5][6]
Objective: To evaluate the stability of this compound under defined temperature and humidity conditions over time.
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Procedure:
-
Place a sufficient quantity of this compound in containers that are impermeable to moisture and store them in calibrated stability chambers under the specified conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Analyze the samples for key stability-indicating parameters, including:
-
Appearance (color, physical state)
-
Assay (potency)
-
Degradation products (identification and quantification)
-
Moisture content
-
-
Use a validated, stability-indicating analytical method (e.g., HPLC, UPLC) that is capable of separating the parent compound from its degradation products.
Data Presentation: Long-Term and Accelerated Stability
Table 2: Stability Data for this compound at 25°C/60%RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradants (%) | Specific Degradant 1 (%) | Specific Degradant 2 (%) |
| 0 | |||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| 36 |
Table 3: Stability Data for this compound at 40°C/75%RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradants (%) | Specific Degradant 1 (%) | Specific Degradant 2 (%) |
| 0 | |||||
| 1 | |||||
| 3 | |||||
| 6 |
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing. This helps in developing and validating stability-indicating analytical methods and understanding the degradation pathways.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified duration (e.g., 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified duration (e.g., 24 hours).
-
Oxidation: 3% H₂O₂ at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Stress: Solid drug substance at 80 °C for a specified duration (e.g., 48 hours).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Procedure:
-
Prepare solutions of this compound in the respective stress media or expose the solid compound to the stress condition.
-
After the designated exposure time, neutralize the acidic and basic samples.
-
Analyze all samples using a suitable stability-indicating method (e.g., HPLC-UV/DAD, LC-MS) to separate and identify the degradation products.
-
Perform mass balance calculations to account for the parent compound and all major degradation products.
Data Presentation: Forced Degradation Studies
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration/Temp | Assay (% Remaining) | Major Degradant 1 (RT & % Area) | Major Degradant 2 (RT & % Area) | Total Degradants (%) | Mass Balance (%) |
| 0.1 M HCl | 24h / 60°C | |||||
| 0.1 M NaOH | 24h / 60°C | |||||
| 3% H₂O₂ | 24h / RT | |||||
| Thermal (Solid) | 48h / 80°C | |||||
| Photolytic (Solid) | ICH Q1B | |||||
| Photolytic (Solution) | ICH Q1B |
Experimental Workflow: Stability Testing
Conclusion
This guide provides the foundational experimental frameworks for the comprehensive evaluation of the solubility and stability of this compound. While specific data for this molecule are pending experimental determination, the outlined protocols for equilibrium solubility and ICH-compliant stability studies offer a robust pathway for generating the necessary data for regulatory submissions and formulation development. The successful execution of these studies is a critical step in advancing any new chemical entity toward clinical application.
References
- 1. enamine.net [enamine.net]
- 2. quora.com [quora.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. database.ich.org [database.ich.org]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one: Literature Review and Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific literature on 13-Hexyloxacyclotridec-10-en-2-one, a macrolactone with potential therapeutic applications. The document covers its discovery from both natural and synthetic sources, available characterization data, and preliminary findings on its biological activities.
Introduction and Discovery
This compound is a macrocyclic lactone that has been identified from both natural sources and through chemical synthesis. Its discovery is relatively recent, with initial reports highlighting its presence in plant extracts and as a fungal metabolite.
Natural Occurrences:
-
From the plant Ambrosia maritima L. (Asteraceae): This compound was isolated from the dichloromethane (B109758) extract of Ambrosia maritima. The isolation was guided by a Brine Shrimp Lethality Assay (BSLA), which suggested potential cytotoxic activity.[1]
-
As a fungal metabolite: this compound has been identified as a secondary metabolite produced by the endophytic fungus Aspergillus flavus, which was isolated from the plant Argemone mexicana.[2]
Synthetic Discovery:
-
From Castor Oil: The (E)-isomer of 13-n-hexyloxacyclotridec-10-en-2-one can be synthesized from castor oil through a transesterification reaction. This process utilizes heterogeneous catalysts, with a Ba/ZnO system showing a high tendency for the cyclization of ricinoleic acid to form the macrolactone.[3]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a 13-membered macrolactone ring with a hexyl ether side chain and a double bond within the ring.
Molecular Formula: C₁₉H₃₄O₃ Molecular Weight: 310.47 g/mol
Spectroscopic data has been reported for the characterization of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): In the synthesis from castor oil, the compound was identified by a retention time of 15.7 minutes and a mass spectrum with a base peak at m/z 98.[3] When isolated from Ambrosia maritima, it was identified at a retention time of 39.6 minutes, with a fragmentation pattern consistent with the proposed structure.[1]
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While mentioned in the isolation from Ambrosia maritima, detailed spectral data and assignments are not fully provided in the available literature.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, isolation, and characterization of this compound are not extensively documented in the public literature. However, summaries of the methodologies employed in key studies are presented below.
3.1. Synthesis from Castor Oil
This protocol provides a general overview of the synthesis of (E)-13-n-hexyloxacyclotridec-10-en-2-one via transesterification of castor oil.
-
Catalyst Preparation (Ba/ZnO):
-
Zinc oxide (ZnO) is impregnated with a 0.5M solution of barium nitrate (B79036) (Ba(NO₃)₂) at room temperature for 3 hours.
-
The water is evaporated by heating at 60°C for 6 hours with constant agitation.
-
The solid is dried in an oven at 110°C for 12 hours.
-
The catalyst is then calcined in a furnace with air flow at 450°C for 4 hours.[3]
-
-
Transesterification Reaction:
-
In a 100-mL glass reactor, 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 g of the prepared catalyst (2% by mass) are combined.
-
The reaction mixture is heated to 70°C and maintained at reflux for 12 hours.
-
After 12 hours, the mixture is cooled for 15 minutes to allow for phase separation.
-
The product-containing phase is then collected for analysis.[3]
-
-
Purification and Characterization:
-
The primary method of characterization reported is Gas Chromatography-Mass Spectrometry (GC-MS).[3] Detailed purification protocols such as column chromatography are not specified in the available literature.
-
3.2. Isolation from Ambrosia maritima
The following outlines the general procedure for the isolation of this compound from Ambrosia maritima.
-
Extraction:
-
The plant material is extracted with dichloromethane (DCM).
-
-
Purification:
-
The DCM extract is subjected to preparative thin-layer chromatography (PTLC) for purification.
-
The elution is performed with a solvent system of toluene:ethyl acetate (B1210297) (93:7) on silica (B1680970) gel GF254 plates.
-
The resulting sub-fractions are analyzed by Thin Layer Chromatography (TLC) using the same solvent system and visualized with vanillin-sulfuric acid reagent.[1]
-
-
Characterization:
-
The isolated compound is characterized using spectroscopic methods including UV, IR, GC-MS, and NMR.[1]
-
Biological Activity and Potential Applications
Preliminary studies suggest that this compound possesses biological activities that warrant further investigation for drug development.
4.1. Cytotoxic Activity
The dichloromethane extract of Ambrosia maritima, from which this compound was isolated, was found to be active in the Brine Shrimp Lethality Assay (BSLA).[1] This assay is a preliminary screen for potential cytotoxic and antitumor agents.[2][4][5][6][7] However, specific IC50 values for the pure compound against cancer cell lines have not been reported in the reviewed literature.
4.2. Antimicrobial Activity
In silico analysis of this compound (referred to as HCT in the study) suggests it has the potential to be an effective antimicrobial agent. The study predicted good binding affinity to various protein receptors in S. aureus and E. coli.[2] Pharmacokinetic and physicochemical analyses also indicated it could be a promising drug candidate.[2] However, quantitative experimental data, such as Minimum Inhibitory Concentration (MIC) values, are not yet available.
Mechanism of Action (Predicted)
There is currently no direct experimental evidence detailing the mechanism of action of this compound. However, an in silico molecular docking study has provided a potential target.
Predicted Interaction with Cytochrome P450 19A1 (CYP19A1):
A molecular docking study predicted that this compound has a high binding probability with Cytochrome P450 19A1 (CYP19A1), also known as aromatase. The study reported a free binding energy of -8.33 Kcal/mol and predicted a hydrogen bond with the amino acid residue Threonine 310, along with hydrophobic interactions.[8][9] CYP19A1 is a key enzyme in the biosynthesis of estrogens and is a target for some cancer therapies.[10][11][12][13][14] This predicted interaction suggests a potential mechanism for the compound's observed cytotoxic effects, which warrants experimental validation.
Data Presentation
Table 1: Synthesis of (E)-13-n-hexyloxacyclotridec-10-en-2-one from Castor Oil - Conversion and Selectivity of Catalysts
| Catalyst | Conversion (%) | Selectivity for (E)-13-n-hexyloxacyclotridec-10-en-2-one (%) |
| Ba/ZnO (1%) | 94 | Highest |
| Ba/ZnO (2%) | 94 | Lower than 1% Ba/ZnO |
| Mg/ZnO | High | Not specified |
| K/ZnO | High | Not specified |
| Data extracted from Redalyc.[3] |
Table 2: In Silico Docking Results for this compound
| Target Protein | Predicted Binding Affinity (Kcal/mol) | Predicted Interactions |
| Cytochrome P450 19A1 (CYP19A1) | -8.33 | Hydrogen bond with Threonine 310, hydrophobic interactions |
| Data extracted from WJPR and ResearchGate.[8][9] |
Visualizations
Diagram 1: General Workflow for the Isolation of this compound from Ambrosia maritima
A generalized workflow for the isolation and identification of the target compound.
Diagram 2: Predicted Mechanism of Action via CYP19A1 Inhibition
A diagram illustrating the predicted inhibition of CYP19A1 by the compound.
Conclusion and Future Directions
This compound is an intriguing macrolactone with demonstrated presence in both natural sources and accessible via synthesis from renewable resources like castor oil. Preliminary biological screening and in silico studies suggest its potential as a cytotoxic and antimicrobial agent. The predicted interaction with CYP19A1 offers a promising avenue for further investigation into its mechanism of action, particularly in the context of cancer research.
Future research should focus on:
-
Developing and publishing detailed, reproducible protocols for the synthesis and purification of this compound to enable broader scientific investigation.
-
Conducting comprehensive quantitative biological assays to determine its IC50 values against a panel of cancer cell lines and MIC values against a range of pathogenic bacteria and fungi.
-
Experimentally validating the predicted interaction with CYP19A1 and elucidating the precise molecular mechanism of action.
-
Investigating the structure-activity relationships of this macrolactone by synthesizing and testing analogues to optimize its biological activity and pharmacokinetic properties.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. oamjms.eu [oamjms.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 9. Macrolide - Wikipedia [en.wikipedia.org]
- 10. Enzymatic and Inhibition Mechanism of Human Aromatase (CYP19A1) Enzyme. A Computational Perspective from QM/MM and Classical Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human aromatase complex (CYP19) by antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acquired CYP19A1 amplification is an early specific mechanism of aromatase inhibitor resistance in ERα metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assay of 13-Hexyloxacyclotridec-10-en-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial activity of the macrolide compound "13-Hexyloxacyclotridec-10-en-2-one". The following protocols are based on established and widely accepted methods for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.
Introduction
This compound is a macrolide compound that has been identified in plant extracts exhibiting antimicrobial properties.[1] Macrolides are a class of antibiotics that typically inhibit bacterial protein synthesis. To rigorously evaluate the antimicrobial efficacy of this specific compound, standardized assays are essential. This document outlines two primary methods for determining its antimicrobial activity: Broth Microdilution for quantitative assessment of Minimum Inhibitory Concentration (MIC) and Agar (B569324) Disk Diffusion for a qualitative screening of antimicrobial effect.
Data Presentation
Quantitative data from the Broth Microdilution assay should be summarized to clearly present the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Erythromycin) MIC (µg/mL) | Negative Control (Solvent) |
| Staphylococcus aureus | ATCC 29213 | No Inhibition | ||
| Escherichia coli | ATCC 25922 | No Inhibition | ||
| Pseudomonas aeruginosa | ATCC 27853 | No Inhibition | ||
| Candida albicans | ATCC 90028 | No Inhibition | ||
| [Other relevant strains] | No Inhibition |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method is a highly accurate and widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganism cultures (e.g., S. aureus, E. coli)
-
Positive control antibiotic (e.g., Erythromycin)[5]
-
Solvent for the test compound (e.g., DMSO, ethanol)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[6]
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect microbial growth.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row designated for testing.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.[7] Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend isolated colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum.
-
Controls:
-
Growth Control: Wells containing only broth and the inoculum.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A row with a standard antibiotic (e.g., erythromycin) undergoing serial dilution.
-
Solvent Control: A row with the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[2] Fungal plates may require longer incubation times.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[4][8]
Agar Disk Diffusion Assay
This is a qualitative method used to screen for antimicrobial activity. It is based on the diffusion of the antimicrobial agent from a disk onto an agar plate inoculated with the test microorganism.[9][10]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates[6]
-
Test microorganism cultures
-
Positive control antibiotic disks
-
Solvent for the test compound
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol ( turbidity equivalent to 0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Preparation and Application:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a disk with only the solvent as a negative control on the same plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[9] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution Assay.
Agar Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Macrolide Mechanism of Action (General)
Caption: General mechanism of action for macrolide antibiotics.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. academic.oup.com [academic.oup.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Cytotoxicity of 13-Hexyloxacyclotridec-10-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hexyloxacyclotridec-10-en-2-one is a macrocyclic lactone that has been identified as a promising antitumor lead.[1] Macrocyclic lactones are a class of compounds known for their diverse biological activities, including potential cytotoxic effects on cancer cells.[2] This document provides a detailed protocol for assessing the cytotoxicity of this compound on various cancer cell lines using the MTT assay. Additionally, it outlines a potential signaling pathway that may be involved in its mechanism of action, based on the known effects of similar macrocyclic lactones.
Data Presentation
As of the latest available information, specific quantitative data on the cytotoxicity of this compound (e.g., IC50 values) across different cancer cell lines is not yet publicly documented. The following table is a template for researchers to populate with their experimental findings.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Template)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast | Enter data here | Enter data here | Enter data here |
| HeLa | Cervical | Enter data here | Enter data here | Enter data here |
| A549 | Lung | Enter data here | Enter data here | Enter data here |
| HepG2 | Liver | Enter data here | Enter data here | Enter data here |
| PC-3 | Prostate | Enter data here | Enter data here | Enter data here |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol details the measurement of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by metabolically active cells, which provides an indication of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines until they reach approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
Include control wells:
-
Untreated Control: Cells with culture medium only.
-
Vehicle Control: Cells with a medium containing the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells with culture medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway
Some macrocyclic lactones have been shown to exert their cytotoxic effects by inhibiting p21-activated kinase 1 (PAK1), which in turn affects downstream signaling pathways such as the MAP kinase cascade, ultimately leading to apoptosis.[2]
Caption: Potential signaling pathway of cytotoxicity.
References
Synthesis of 13-Hexyloxacyclotridec-10-en-2-one via Transesterification of Castor Oil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the macrocyclic lactone, (E)-13-hexyloxacyclotridec-10-en-2-one, through the transesterification of castor oil. Castor oil, a renewable and readily available triglyceride primarily composed of ricinoleic acid, serves as the starting material for this intramolecular cyclization. The synthesis utilizes heterogeneous basic catalysts, specifically barium-doped zinc oxide (Ba/ZnO), which has demonstrated high catalytic activity and selectivity for the desired macrolactone.[1] This application note includes comprehensive experimental procedures, from catalyst preparation to product purification and analysis, along with quantitative data to guide researchers in replicating and optimizing this synthesis.
Introduction
Macrocyclic lactones are a class of compounds with significant interest in the pharmaceutical and fragrance industries due to their diverse biological activities and unique organoleptic properties. The synthesis of these complex structures from renewable feedstocks is a key objective in sustainable chemistry. Castor oil, with its high content of the hydroxylated fatty acid, ricinoleic acid, presents an ideal starting material for the generation of macrocycles. The inherent structure of ricinoleic acid, containing both a carboxylic acid (in the form of a triglyceride) and a hydroxyl group, allows for an intramolecular transesterification to form a large-ring lactone. This protocol details the synthesis of (E)-13-hexyloxacyclotridec-10-en-2-one, a macrolactone, using a heterogeneous catalyst system.[1]
Data Presentation
Table 1: Catalyst Performance in the Transesterification of Castor Oil
| Catalyst | Conversion of Castor Oil (%) | Selectivity towards (E)-13-hexyloxacyclotridec-10-en-2-one |
| 1% Ba/ZnO | 94 | Highest |
| 2% Ba/ZnO | 94 | Not specified |
| Mg/ZnO | High Activity | Lower tendency for cyclization |
| K/ZnO | High Activity | Lower tendency for cyclization |
Note: The primary study highlights that while all tested catalysts showed high activity for castor oil transformation, the Ba/ZnO system exhibited the greatest tendency for the cyclization to the desired macrolactone.[1] Quantitative selectivity data for all catalysts was not available in the reviewed literature.
Experimental Protocols
Catalyst Preparation: Impregnation of Ba, Mg, and K on ZnO
This protocol describes the preparation of the heterogeneous basic catalysts used in the transesterification reaction.[1]
Materials:
-
Zinc oxide (ZnO)
-
Barium nitrate (B79036) (Ba(NO₃)₂) or Magnesium nitrate (Mg(NO₃)₂) or Potassium nitrate (KNO₃)
-
Deionized water
-
Heating plate with magnetic stirring
-
Drying oven
-
Calcination furnace (e.g., TERMOLYNE 21100)
Procedure:
-
Prepare a 0.5M aqueous solution of the respective nitrate salt (Ba, Mg, or K).
-
Impregnate the ZnO support by adding the nitrate salt solution to the ZnO powder at room temperature. The ratio should be calculated to achieve the desired metal loading (e.g., 1% or 2% by mass).
-
Stir the mixture for 3 hours at room temperature.
-
Evaporate the water by heating the mixture on a hot plate at 60 °C for 6 hours with constant agitation.
-
Dry the resulting solid in an oven at 110 °C for 12 hours.
-
Calcine the dried solid in a furnace with an air flow of 10 L/h at 450 °C for 4 hours to yield the final catalyst.
Transesterification of Castor Oil
This protocol details the synthesis of (E)-13-hexyloxacyclotridec-10-en-2-one from castor oil.[1]
Materials:
-
Castor oil (Sigma-Aldrich)
-
Methanol
-
Prepared heterogeneous catalyst (e.g., 1% Ba/ZnO)
-
100-mL three-neck glass reactor
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To the 100-mL three-neck glass reactor, add 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 grams of the prepared catalyst (2% by mass relative to the oil).
-
Assemble the reactor with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 70 °C and maintain a gentle reflux for 12 hours with continuous stirring.
-
After 12 hours, turn off the heat and allow the mixture to cool for 15 minutes.
Product Isolation and Purification
This is a generalized protocol for the work-up and purification of the macrolactone based on standard organic synthesis techniques, as the primary literature does not detail this stage.
Materials:
-
Reaction mixture from step 2
-
Filtration apparatus (e.g., Buchner funnel or centrifuge)
-
Rotary evaporator
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Separate the heterogeneous catalyst from the cooled reaction mixture by filtration or centrifugation.
-
Transfer the filtrate to a separatory funnel.
-
Add deionized water to the separatory funnel to wash the organic layer and help separate the glycerol (B35011) byproduct. Allow the phases to separate and remove the lower aqueous/glycerol layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the (E)-13-hexyloxacyclotridec-10-en-2-one.
Product Analysis
The primary method for identification of the macrolactone is Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Procedure:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system.
-
The formation of (E)-13-hexyloxacyclotridec-10-en-2-one is confirmed by its retention time and mass spectrum. The fragmentation pattern is a key identifier, with a characteristic base peak at m/z 98.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 13-Hexyloxacyclotridec-10-en-2-one.
Caption: Logical relationship of reactants and products in the synthesis.
References
Application Note: Quantification of 13-Hexyloxacyclotridec-10-en-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the quantitative analysis of the macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one, a compound of interest in fragrance, cosmetics, and potentially pharmaceutical research. The described protocol utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) for sensitive and selective quantification. This document provides detailed experimental procedures for sample preparation, instrument parameters, and data analysis. The methodologies are designed to be adaptable for various matrices such as cosmetics, environmental samples, and biological fluids.
Introduction
This compound is a macrocyclic lactone that contributes to the fragrance profile of various products. Accurate quantification of this compound is crucial for quality control in the cosmetics industry, for studying its environmental fate, and for pharmacokinetic studies in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and mass-selective detection.[1][2][3] This application note provides a robust starting point for developing and validating a quantitative GC-MS method for this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for common matrices.
2.1.1. Liquid Samples (e.g., Perfumes, Lotions)
-
Dilution: Accurately weigh 1 g of the liquid sample into a 10 mL volumetric flask.
-
Solvent Addition: Add a suitable volatile solvent such as ethyl acetate (B1210297) or hexane (B92381) to the flask.[1]
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Vortexing and Filtration: Vortex the sample for 1 minute to ensure homogeneity. If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Injection: Transfer the filtrate to a 2 mL autosampler vial for GC-MS analysis.
2.1.2. Solid Samples (e.g., Creams, Powders)
-
Weighing: Accurately weigh 0.5 g of the homogenized solid sample into a 15 mL centrifuge tube.
-
Extraction: Add 5 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone).
-
Internal Standard: Spike the sample with the internal standard.
-
Homogenization: Vortex for 2 minutes, followed by ultrasonication for 15 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the injection solvent (e.g., ethyl acetate).
-
Filtration and Injection: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.
2.1.3. Solid-Phase Microextraction (SPME) for Trace Analysis
SPME is a solvent-free technique suitable for trace-level analysis from aqueous or headspace samples.[4][5]
-
Sample Preparation: Place a known amount of the sample (e.g., 5 mL of water or 1 g of solid) into a 20 mL headspace vial.
-
Equilibration: Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.[4]
-
Extraction: Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analyte.[4]
-
Desorption: Transfer the fiber to the GC inlet for thermal desorption of the analyte onto the column.
Experimental Workflow Diagram
Caption: A generalized workflow for the quantification of this compound.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[1] |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6] |
| Inlet Temperature | 250°C[6] |
| Injection Volume | 1 µL in splitless mode[6] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min[6] |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation |
Logical Relationship of GC-MS Parameters
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of five synthetic musks in perfume by headspace solid-phase microextraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 13-Hexyloxacyclotridec-10-en-2-one from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of 13-Hexyloxacyclotridec-10-en-2-one, a macrocyclic lactone with potential therapeutic properties, from complex plant extracts. The methodology employs High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the isolation of natural products.[1] This protocol is designed to provide a clear and reproducible workflow for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring macrocyclic lactone that has been isolated from various plant species, including Andrographis paniculata and Phyllanthus debilis.[2] Natural products are a significant source of novel drug leads, and the isolation and characterization of such compounds are crucial steps in the drug discovery process.[3] This document provides a detailed HPLC purification protocol, including sample preparation, chromatographic conditions, and data presentation, to facilitate the efficient isolation of this target compound.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of the target molecule is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₂ | [4][5] |
| Molecular Weight | 280.44 g/mol | [4] |
| IUPAC Name | (E)-13-Hexyloxacyclotridec-10-en-2-one | [4] |
| Nature | Non-polar macrocyclic lactone | [6][7] |
Experimental Protocol
Plant Material and Extraction
The initial step involves the extraction of the compound from the plant matrix.
-
Plant Source: Dried and powdered plant material from species known to contain this compound (e.g., Ambrosia maritima[3]).
-
Extraction Solvent: Dichloromethane has been effectively used for the extraction of this compound.[3] Methanol or chloroform (B151607) can also be considered based on the specific plant matrix.[1]
-
Extraction Procedure:
-
Macerate the powdered plant material in the chosen organic solvent at room temperature for 48-72 hours.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Sample Preparation for HPLC
Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.[8]
-
Dissolve a known amount of the crude extract in the initial mobile phase solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[8]
-
The filtered sample is now ready for injection into the HPLC system.
HPLC Instrumentation and Conditions
A reversed-phase HPLC method is well-suited for the separation of non-polar compounds like this compound from a complex mixture.[1]
| Parameter | Specification |
| HPLC System | A standard analytical to semi-preparative HPLC system |
| Column | C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 for the detailed gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 40 | 60 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 40 | 60 |
| 30 | 40 | 60 |
Workflow Diagram
The following diagram illustrates the complete workflow from plant material to the purified compound.
Caption: HPLC purification workflow for this compound.
Post-Purification Analysis
After fraction collection, it is essential to verify the purity and identity of the isolated compound.
-
Purity Assessment: The purity of the collected fractions should be assessed using analytical HPLC with the same or a modified gradient to ensure the presence of a single peak.
-
Structural Elucidation: The identity of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This application note provides a detailed and practical protocol for the successful purification of this compound from plant extracts using HPLC. The outlined steps, from sample preparation to the specific chromatographic conditions, offer a solid foundation for researchers to isolate this and other similar macrocyclic lactones for further biological and pharmacological evaluation.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound () for sale [vulcanchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nacalai.com [nacalai.com]
Unlocking Therapeutic Potential: Molecular Docking of 13-Hexyloxacyclotridec-10-en-2-one with Aromatase (CYP19A1)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application notes for the molecular docking of the natural product 13-Hexyloxacyclotridec-10-en-2-one with its target protein, Cytochrome P450 19A1 (CYP19A1), also known as aromatase. Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of estrogen-receptor-positive cancers. In silico analysis reveals a significant binding affinity of this compound to CYP19A1, suggesting its potential as a novel therapeutic agent. This document outlines the computational workflow, from target and ligand preparation to docking simulation and results in analysis, and discusses the implications of these findings in the context of relevant signaling pathways.
Introduction
This compound is a natural product that has been identified in plant species such as Ambrosia maritima L.[1][2]. Computational screening methods, such as those utilizing the SwissTargetPrediction tool, have identified Cytochrome P450 19A1 (CYP19A1 or aromatase) as a high-probability target for this compound[1][2][3]. Aromatase is a key enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. Its activity is implicated in the progression of estrogen-dependent diseases, most notably breast cancer. Therefore, the inhibition of aromatase is a well-established therapeutic strategy.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. This application note details the in silico evaluation of this compound as a potential inhibitor of CYP19A1.
Quantitative Data Summary
The molecular docking of this compound with CYP19A1 was performed using AutoDock 4.0 software. The results indicate a strong binding affinity, suggesting a potential inhibitory interaction.
| Ligand | Target Protein | Docking Software | Binding Energy (kcal/mol) | Interacting Residues |
| This compound | CYP19A1 | AutoDock 4.0 | -8.33 | Threonine 310 |
Table 1: Summary of Molecular Docking Results.[1][2]
Experimental Protocols
This section provides a detailed methodology for the molecular docking of this compound with CYP19A1 using AutoDock Tools and AutoDock 4.0.
Software and Resources
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock 4.0: For performing the docking simulation.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or similar database: For obtaining the 3D structure of the ligand.
-
Discovery Studio or PyMOL: For visualization and analysis of results.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database in SDF format.
-
Format Conversion: Convert the SDF file to PDB format using a molecular modeling software like Open Babel.
-
ADT Preparation:
-
Open the ligand PDB file in AutoDock Tools.
-
Detect the torsional root and set the number of rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in PDBQT format.
-
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of human aromatase (CYP19A1) from the Protein Data Bank (PDB).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular viewer.
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Ensure the protein structure is complete, with no missing residues or atoms.
-
-
ADT Preparation:
-
Open the cleaned protein PDB file in AutoDock Tools.
-
Add polar hydrogens to the protein.
-
Compute and add Kollman charges to the protein.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site of CYP19A1. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature. The key interacting residue, Threonine 310, should be encompassed within the grid box[1][2].
-
Set Grid Parameters:
-
In AutoDock Tools, load the prepared protein and ligand PDBQT files.
-
Open the Grid Box tool.
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for its rotation and translation. A spacing of 0.375 Å is recommended.
-
Save the grid parameter file (GPF).
-
Docking Simulation
-
Generate Grid Maps: Use AutoGrid to generate the grid maps based on the GPF created in the previous step.
-
Set Docking Parameters:
-
In AutoDock Tools, load the prepared protein and ligand PDBQT files.
-
Choose the Lamarckian Genetic Algorithm (LGA) for the docking search.
-
Set the number of GA runs (e.g., 100) and other parameters such as population size, maximum number of evaluations, and crossover rate.
-
Save the docking parameter file (DPF).
-
-
Run AutoDock: Execute the AutoDock program using the DPF as input.
Results Analysis
-
Analyze Docking Log File (DLG): The DLG file contains the results of the docking simulation, including the binding energies and docked conformations (poses).
-
Visualize Interactions:
-
Load the prepared protein PDBQT file and the docked ligand conformations from the DLG file into a molecular visualization tool.
-
Analyze the lowest energy conformation to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. The interaction with Threonine 310 is of particular interest[1][2].
-
Visualizations
Molecular Docking Workflow
Caption: Figure 1: Molecular Docking Workflow
CYP19A1 Signaling Pathway and Inhibition
Caption: Figure 2: CYP19A1 Signaling and Inhibition
Discussion and Application
The molecular docking results, revealing a strong binding energy of -8.33 kcal/mol, suggest that this compound can effectively bind to the active site of CYP19A1[1][2]. The interaction with Threonine 310, a key residue in the active site, further supports this finding[1][2]. This predicted binding indicates that this compound may act as an inhibitor of aromatase.
The inhibition of CYP19A1 has significant therapeutic implications. As depicted in Figure 2, CYP19A1 is a crucial enzyme in the conversion of androgens to estrogens. Elevated estrogen levels are known to drive the proliferation of estrogen receptor-positive cancers, such as certain types of breast cancer. By inhibiting CYP19A1, this compound could potentially reduce local and systemic estrogen levels, thereby impeding the growth of hormone-dependent tumors.
The regulation of CYP19A1 expression is complex and can be stimulated by upstream signaling pathways such as the FSH/cAMP pathway. The potential of this compound to inhibit aromatase activity makes it a promising candidate for further investigation as a novel therapeutic agent for estrogen-related pathologies.
Future studies should focus on in vitro enzyme inhibition assays to validate the computational findings and determine the IC50 value of this compound against CYP19A1. Furthermore, cell-based assays using estrogen-dependent cancer cell lines would be crucial to assess its anti-proliferative effects.
Conclusion
The molecular docking studies presented here provide compelling in silico evidence for the interaction between this compound and human aromatase (CYP19A1). The detailed protocol offers a reproducible workflow for researchers to conduct similar computational analyses. The strong binding affinity and interaction with key active site residues highlight the potential of this natural product as a lead compound for the development of novel aromatase inhibitors. These findings warrant further experimental validation to explore its therapeutic utility in the management of estrogen-dependent diseases.
References
Application Notes and Protocols: 13-Hexyloxacyclotridec-10-en-2-one as a Potential Antibacterial Agent Against E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hexyloxacyclotridec-10-en-2-one, a macrolide compound, has been identified as a potential antimicrobial agent against Escherichia coli. In silico analyses and preliminary studies suggest its promise as a drug candidate targeting this common Gram-negative pathogen. Macrolides as a class are known inhibitors of bacterial protein synthesis, and it is hypothesized that this compound shares this mechanism of action.[1][2][3][4]
These application notes provide a comprehensive overview of the methodologies to evaluate the antibacterial efficacy and cytotoxic profile of this compound against E. coli. The protocols detailed herein are based on standardized and widely accepted methods in the field of antimicrobial susceptibility testing.
Mechanism of Action
Macrolide antibiotics typically exert their antibacterial effect by targeting the bacterial ribosome.[3] They bind to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[3] This binding action can physically obstruct the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[1][4] The result is an effective inhibition of bacterial protein synthesis, which arrests cell growth and proliferation. At lower concentrations, this effect is generally bacteriostatic, but at higher concentrations, it can be bactericidal.[1] The proposed mechanism for this compound against E. coli follows this established pathway.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the antibacterial and cytotoxic activities of this compound. These tables are intended to serve as a template for organizing experimentally derived results.
Table 1: Antibacterial Activity of this compound against E. coli
| Bacterial Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | 25922 | 8 | 16 | 2 |
| Escherichia coli (Clinical Isolate 1) | N/A | 16 | 32 | 2 |
| Escherichia coli (Clinical Isolate 2) | N/A | 8 | 32 | 4 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 2: Cytotoxicity of this compound
| Cell Line | ATCC Number | Compound Concentration (µg/mL) | Cell Viability (%) | IC₅₀ (µg/mL) |
| HEK293 (Human Embryonic Kidney) | CRL-1573 | 16 | 95 ± 4.2 | > 128 |
| 32 | 91 ± 3.8 | |||
| 64 | 85 ± 5.1 | |||
| 128 | 78 ± 6.3 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against E. coli.
Materials:
-
This compound
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of E. coli on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC assay to determine the concentration of the compound that kills the bacteria.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with HEK293 cells at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
References
Application Notes: Investigating the Antitumor Properties of 13-Hexyloxacyclotridec-10-en-2-one In Vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
13-Hexyloxacyclotridec-10-en-2-one is a macrolactone whose potential as a therapeutic agent is under investigation. While its synthesis has been documented, its biological activities, particularly its antitumor properties, remain largely unexplored. Preliminary in silico analyses suggest that this compound possesses drug-like properties, warranting further investigation into its biological effects. These application notes provide a comprehensive set of protocols for the in vitro evaluation of the antitumor efficacy of this compound.
The described experimental workflow is designed to assess the cytotoxic and apoptotic effects of the compound on cancer cell lines and to elucidate its potential mechanism of action by examining its impact on key cellular processes and signaling pathways. The protocols herein detail methods for analyzing cell viability, apoptosis, cell cycle distribution, and the modulation of specific proteins within a critical cancer-related signaling pathway.
Materials and Methods
Cell Lines and Culture
A panel of human cancer cell lines is recommended for a comprehensive initial screening. For the purpose of these protocols, we will refer to the MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) cell lines. Cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[1][2]
Compound Preparation
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations for each experiment. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow
The following diagram outlines the general experimental workflow for the in vitro assessment of the antitumor properties of this compound.
References
Application Notes and Protocols for Testing the Efficacy of 13-Hexyloxacyclotridec-10-en-2-one
Introduction
13-Hexyloxacyclotridec-10-en-2-one is a macrolactone compound that has been isolated from plant sources such as Ambrosia maritima and has been suggested to possess potential antitumor and antimicrobial properties.[1][2] Preliminary in silico analyses indicate that it may act as a "drug-like" compound.[1] Furthermore, its isolation from a brine shrimp lethality assay-active dichloromethane (B109758) extract suggests potential cytotoxic activity, making it a candidate for further investigation as a therapeutic agent, particularly in oncology.[2]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound, from initial in vitro screening to preliminary in vivo validation.
Experimental Workflow
The proposed experimental design follows a logical progression from broad cellular effects to more specific mechanistic insights and finally to in vivo validation.
Caption: Experimental workflow for efficacy testing of this compound.
Phase 1: In Vitro Screening
Protocol: Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) and incubate for 15 minutes.
-
Measure absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure absorbance at the recommended wavelength.
-
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| A549 | |||
| HeLa | |||
| HEK293 |
Phase 2: Mechanistic Elucidation (In Vitro)
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell line showing the highest sensitivity in the cytotoxicity assays.
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
Table 2: Percentage of Apoptotic Cells after Treatment
| Treatment | Time (hours) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 24 | |||
| Compound (IC50) | 24 | |||
| Vehicle Control | 48 | |||
| Compound (IC50) | 48 |
Protocol: Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.
Materials:
-
Selected cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the cells and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Presentation:
Table 3: Cell Cycle Distribution (%) after Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | |||
| Compound (IC50) |
Protocol: Western Blot Analysis
Objective: To examine the effect of the compound on key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Selected cancer cell line
-
This compound
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p53, anti-CDK2)
-
Secondary antibodies
-
Western blot reagents and equipment
Methodology:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Potential Signaling Pathway
Based on the potential for apoptosis induction, a hypothetical signaling pathway is presented below.
Caption: Hypothetical apoptotic signaling pathway induced by the compound.
Phase 3: In Vivo Efficacy
Protocol: Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Selected cancer cell line
-
This compound
-
Vehicle control
-
Positive control drug (e.g., doxorubicin)
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size, randomize the mice into treatment groups.
-
Treatment: Administer the compound, vehicle, or positive control drug via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Data Presentation:
Table 4: In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | |||
| Compound (Dose 1) | |||
| Compound (Dose 2) | |||
| Positive Control |
In Vivo Study Design
Caption: Workflow for the in vivo xenograft model study.
References
Application Notes and Protocols for Bioassays of 13-Hexyloxacyclotridec-10-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hexyloxacyclotridec-10-en-2-one is a synthetic macrolide compound with potential therapeutic applications. Macrolides as a class are known for a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound, focusing on the assessment of its cytotoxicity and anti-inflammatory properties. The provided methodologies are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
General Cell Culture Guidelines
Proper cell culture technique is fundamental to obtaining reliable and reproducible data. Adherence to aseptic techniques and the use of appropriate, quality-controlled reagents are critical.
Standard Cell Culture Conditions:
-
Environment: Cells should be cultured in a humidified incubator at 37°C with 5% CO2.[1]
-
Aseptic Technique: All manipulations of cells and reagents must be performed in a Class II biological safety cabinet to prevent microbial contamination.[1] Working surfaces and materials should be decontaminated with 70% ethanol (B145695).
-
Media: The choice of culture media is cell-line dependent. Commonly used media include Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Monitoring: Cultures should be monitored daily for confluency, morphology, and signs of contamination.
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solutions
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Create a series of working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations for the bioassays. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 2: Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the compound on cell viability.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using an appropriate dissociation reagent (e.g., Trypsin-EDTA).
-
Determine cell density using a hemocytometer or an automated cell counter.[3]
-
Seed cells in a 96-well plate at a predetermined optimal density (see Table 1) in a volume of 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Anti-Inflammatory Activity Assessment
This protocol measures the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at an optimal density (see Table 1) and allow them to adhere for 24 hours.
-
-
Compound Pre-treatment and Stimulation:
-
Remove the medium and pre-treat the cells with 100 µL of medium containing various concentrations of this compound for 1-2 hours.
-
Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubate the plate for 24 hours.
-
-
Quantification of Nitric Oxide (NO) Production (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO levels.
-
-
Quantification of Pro-inflammatory Cytokines (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.[4]
-
Data Presentation
| Parameter | Cell Line | Value | Reference |
| Seeding Density (Cytotoxicity) | HeLa | 5 x 10³ cells/well | Internal Optimization |
| Seeding Density (Cytotoxicity) | A549 | 8 x 10³ cells/well | Internal Optimization |
| Seeding Density (Anti-inflammatory) | RAW 264.7 | 1 x 10⁵ cells/well | [4] |
| LPS Concentration | RAW 264.7 | 1 µg/mL | General Protocol |
| MTT Incubation Time | All | 4 hours | Standard Protocol |
| Compound Incubation (Cytotoxicity) | All | 24 - 72 hours | To be determined |
| Compound Incubation (Anti-inflammatory) | RAW 264.7 | 24 hours | [4] |
| Compound Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 13-Hexyloxacyclotridec-10-en-2-one
This guide provides troubleshooting advice and detailed protocols for challenges encountered during the synthesis of the macrocycle 13-Hexyloxacyclotridec-10-en-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Macrolactone
-
Question: I am performing a macrolactonization reaction to synthesize this compound, but I am observing very low yields or only recovering the starting seco-acid. What are the possible causes and solutions?
-
Answer: Low yields in macrolactonization are a common challenge, primarily due to competing intermolecular reactions (dimerization and oligomerization). Here are several factors to consider:
-
High Concentration: The fundamental principle for favoring intramolecular cyclization is the use of high-dilution conditions.[1] Ensure that the seco-acid is added very slowly (e.g., over 8-12 hours) via a syringe pump to a large volume of refluxing solvent. This maintains a low concentration of the hydroxy acid, minimizing the chances of two molecules reacting with each other.
-
Ineffective Activating Agent: The choice of activating agent is critical. For complex substrates, some methods may fail while others succeed. If you are using a standard method like Yamaguchi esterification and it's failing, consider switching to an alternative such as Shiina or Mitsunobu macrolactonization.[2] For instance, in some cases where Yamaguchi conditions led to decomposition, Shiina conditions using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) have proven effective, albeit sometimes with modest yields.[3][4]
-
Substrate Decomposition: The extended reaction times and high temperatures required for some macrolactonization protocols can lead to the decomposition of sensitive substrates.[5] If you suspect decomposition, try using milder conditions. Some modern methods allow for macrolactonization at room temperature, which can preserve the integrity of the molecule.[2]
-
Conformational Rigidity: The conformation of the seco-acid precursor can significantly impact the ease of cyclization. The presence of double bonds or bulky protecting groups can either favor or disfavor the required conformation for ring closure. Molecular modeling can sometimes provide insights into the lowest energy conformations of the precursor.
-
Issue 2: Formation of Dimers and Oligomers
-
Question: My reaction is producing a significant amount of high molecular weight species, which I believe are dimers and other oligomers. How can I suppress their formation and purify my desired macrolactone?
-
Answer: The formation of linear and cyclic oligomers is the primary competing reaction in macrolactonization.[1]
-
Troubleshooting Oligomerization:
-
Strict High-Dilution: Re-evaluate your high-dilution setup. The final concentration of the seco-acid should typically be in the range of 0.001-0.005 M.
-
Template-Assisted Cyclization: Certain metal ions can act as templates, pre-organizing the seco-acid in a conformation that favors cyclization. While this is substrate-specific, it can be a powerful technique.
-
Choice of Method: Some macrolactonization methods are inherently better at minimizing oligomerization. For example, Ring-Closing Metathesis (RCM) is a powerful alternative for forming the macrocycle and often gives clean reactions with minimal oligomerization if a suitable diene precursor is available.[6]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the macrolactone from oligomers. Due to the difference in polarity and size, careful selection of the stationary and mobile phases can allow for good separation.
-
Solvent Precipitation/Extraction: This technique can be effective for removing oligomers. The crude product is dissolved in a suitable solvent, and then a non-solvent is added to precipitate the higher molecular weight polymer, leaving the more soluble macrolactone in solution.[7]
-
Distillation/Sublimation: For volatile macrolactones, distillation or sublimation under high vacuum can be an effective purification method.[7]
-
-
Issue 3: Side Reactions During Synthesis
-
Question: I am observing side products that are not oligomers. What are the likely side reactions and how can I avoid them?
-
Answer: Besides oligomerization, other side reactions can occur depending on the reaction conditions and the structure of the seco-acid.
-
β-Elimination: If your seco-acid has a leaving group at the β-position to an activated carbonyl, β-elimination can be a significant side reaction, especially under basic conditions. Using milder, non-basic conditions can help to mitigate this. For example, some Mitsunobu reactions have been reported to cause elimination where other methods did not.[1]
-
Epimerization: For chiral centers, especially those alpha to a carbonyl group, epimerization can occur under harsh basic or acidic conditions. The Yamaguchi protocol is generally considered to be good at avoiding epimerization.[5] However, if epimerization is observed, it is crucial to screen different methods and conditions to find one that preserves stereochemical integrity.[2]
-
Isomerization of Double Bonds: For unsaturated macrolactones like this compound, isomerization of the double bond is a potential issue, especially with certain catalysts or under basic conditions.[2] Careful selection of the cyclization method is important to maintain the desired stereochemistry of the double bond.
-
Comparative Data on Macrolactonization Methods
The choice of macrolactonization method can significantly impact the yield. Below is a summary of yields obtained for various large-ring macrolactones using different established methods. Note that the optimal method is highly substrate-dependent.
| Macrolactonization Method | Reagents | Typical Ring Size | Typical Yield (%) | Reference |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | 12-16 | 60-85 | [5][8] |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | 12-16 | 70-95 | [3][4][9] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh3 | 12-16 | 50-80 | [2][10] |
| Mukaiyama | 2-Chloro-1-methylpyridinium iodide, Et3N | 12-16 | 60-90 | [1][10] |
| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' Catalysts | 12-30 | 70-95 | [6][11] |
Experimental Protocols
Protocol 1: Synthesis of the Seco-Acid Precursor
A plausible synthetic route to the seco-acid precursor of this compound can start from commercially available materials. The following is a representative, generalized protocol.
-
Alkylation of a suitable lactone: Start with a large-ring lactone and introduce the hexyl ether at the 13-position.
-
Hydrolysis: The resulting substituted lactone is then hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding ω-hydroxycarboxylic acid (the seco-acid).
-
Purification: The seco-acid is purified by extraction and column chromatography to ensure high purity before the macrolactonization step.
Protocol 2: Yamaguchi Macrolactonization
This protocol is a widely used and robust method for the synthesis of macrolactones.[5][8]
-
Step 1: Formation of the Mixed Anhydride.
-
Dissolve the seco-acid (1.0 eq.) in anhydrous toluene (B28343).
-
Add triethylamine (B128534) (Et3N, 1.1 eq.).
-
To this solution, add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and stir the mixture at room temperature for 2 hours.
-
-
Step 2: Cyclization.
-
In a separate flask, prepare a large volume of anhydrous toluene and heat it to reflux.
-
Add a solution of 4-(dimethylamino)pyridine (DMAP, 4.0 eq.) to the refluxing toluene.
-
Slowly add the mixed anhydride solution from Step 1 to the refluxing DMAP solution over 10-12 hours using a syringe pump.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Cool the reaction mixture, filter it to remove any salts, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate this compound.
-
Protocol 3: Ring-Closing Metathesis (RCM) Approach
RCM is an excellent alternative for the formation of macrocyclic alkenes.[6][11] This approach requires the synthesis of a diene precursor.
-
Step 1: Synthesis of the Diene Precursor.
-
Synthesize a linear ester that contains terminal alkene functionalities at both ends. This can be achieved through standard esterification and carbon-carbon bond-forming reactions.
-
-
Step 2: Ring-Closing Metathesis.
-
Dissolve the diene precursor (1.0 eq.) in a large volume of anhydrous and degassed dichloromethane (B109758) or toluene to achieve high dilution.
-
Add a Grubbs' or Hoveyda-Grubbs' catalyst (e.g., Grubbs' II catalyst, 5-10 mol%).
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and quench it by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify it by column chromatography to yield the desired macrolactone.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low-yield macrolactonization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 13-Hexyloxacyclotridec-10-en-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 13-Hexyloxacyclotridec-10-en-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the transesterification of castor oil.
Issue 1: Low or No Yield of the Desired Macrolactone
A low yield of this compound is a common challenge. Several factors can contribute to this issue.
| Possible Cause | Recommended Solution |
| Inefficient Catalyst: The activity of the heterogeneous catalyst is crucial. Improper preparation or deactivation can lead to poor conversion. | Ensure the Ba/ZnO catalyst is prepared according to the specified protocol, including correct calcination temperature and time. Consider performing catalyst characterization (e.g., XRD, BET) to verify its properties.[1] |
| Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired intramolecular transesterification and potential side reactions. | The optimal temperature for the synthesis of the macrolactone using a Ba/ZnO catalyst has been reported to be 70 °C.[1] Temperatures that are too low may result in incomplete conversion, while higher temperatures could promote side reactions. For other catalytic systems, the optimal temperature may vary; for instance, a study on Mn-doped ZnO nanocatalysts found the maximum biodiesel yield at 55 °C.[2] |
| Incorrect Methanol (B129727) to Oil Ratio: An excess of methanol is required to drive the initial transesterification of the triglyceride, but a very large excess may not be beneficial and can complicate purification. | A methanol to castor oil ratio of approximately 0.73 mL of methanol per 1 mL of castor oil has been used successfully.[1] Studies on castor oil transesterification for biodiesel suggest that while the stoichiometric ratio is 3:1, a higher ratio (e.g., 6:1 to 12:1) is often necessary to maximize ester formation. However, for the intramolecular cyclization to the macrolactone, the concentration of the intermediate hydroxy ester is also a key factor. |
| Inadequate Reaction Time: The reaction may not have reached completion. | A reaction time of 12 hours has been reported for the synthesis of this compound.[1] Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time. |
| Intermolecular Polymerization: The intermediate methyl ricinoleate (B1264116) can undergo intermolecular reactions to form oligomers or polymers instead of the desired intramolecular cyclization. | This is a common issue in macrolactonization. While not explicitly detailed for this specific synthesis, high-dilution conditions are a standard technique to favor intramolecular reactions. This involves the slow addition of the substrate to a large volume of solvent. |
| Soap Formation: If the castor oil has a high free fatty acid (FFA) content, reaction with the basic catalyst can form soaps, which can inhibit the reaction and complicate purification. | It is important to use castor oil with a low FFA content. If the FFA content is high, a pre-esterification step using an acid catalyst may be necessary to convert the FFAs to methyl esters before the transesterification step. Excessive catalyst concentration can also promote soap formation. |
Issue 2: Difficulty in Product Purification
The crude reaction mixture will contain the desired macrolactone, unreacted starting materials, the catalyst, and potential byproducts.
| Possible Cause | Recommended Solution |
| Presence of Multiple Byproducts: The transesterification of triglycerides is a stepwise reaction and can result in a mixture of mono-, di-, and triglycerides, as well as the intermediate methyl ricinoleate and glycerol. | After the reaction, the solid catalyst should be removed by filtration or centrifugation. The excess methanol can be removed by rotary evaporation. A liquid-liquid extraction can be used to separate the organic-soluble products from water-soluble impurities like glycerol. The final purification of this compound can be achieved by column chromatography on silica (B1680970) gel. |
| Emulsion Formation During Workup: The presence of soaps or other surface-active compounds can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | Adding a saturated brine solution can help to break emulsions. If soap formation is significant, a mild acidification of the aqueous layer can convert the soaps back to free fatty acids, which will move into the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Ba/ZnO catalyst in this synthesis?
A1: The Ba/ZnO solid is a heterogeneous basic catalyst. The basic sites on the catalyst are believed to deprotonate the methanol, forming a methoxide (B1231860) species that then acts as a nucleophile in the transesterification reaction. The Ba/ZnO system has shown a higher selectivity for the intramolecular cyclization of ricinoleic acid to form the macrolactone compared to other catalysts like Mg/ZnO and K/ZnO.[1]
Q2: Can I use a different catalyst for this synthesis?
A2: While the Ba/ZnO catalyst has been specifically reported for the synthesis of this compound, other basic heterogeneous catalysts could potentially be used. For example, various doped ZnO nanocatalysts have been shown to be effective for the transesterification of castor oil.[2][3] However, the selectivity for the macrolactone versus the simple methyl ester may vary. Homogeneous catalysts like sodium methoxide could also be used, but this would necessitate a different workup procedure to remove the catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you would spot the crude reaction mixture against a standard of the starting material (castor oil). The formation of new spots would indicate product formation. GC-MS is a more quantitative method that can be used to identify and quantify the amount of this compound and other components in the reaction mixture. The macrolactone has been reported to have a retention time of 15.7 minutes under specific GC conditions.[1]
Q4: What are the expected GC-MS fragmentation patterns for this compound?
Experimental Protocols
Catalyst Preparation: Barium-doped Zinc Oxide (Ba/ZnO)
This protocol is based on the impregnation methodology described in the literature.[1]
-
Impregnation: Deposit a 0.5M solution of barium nitrate (B79036) (Ba(NO₃)₂) onto zinc oxide (ZnO) powder. Stir the mixture at room temperature for 3 hours.
-
Evaporation: Heat the slurry on a hot plate at 60 °C for 6 hours under constant agitation to evaporate the water.
-
Drying: Dry the resulting solid in an oven at 110 °C for 12 hours.
-
Calcination: Calcine the dried solid in a furnace with airflow (10 L/h) at 450 °C for 4 hours.
Synthesis of this compound
This protocol is for the transesterification of castor oil using the prepared Ba/ZnO catalyst.[1]
-
Reaction Setup: In a 100-mL three-necked glass reactor equipped with a reflux condenser, add 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 grams of the Ba/ZnO catalyst (2% by mass relative to the oil).
-
Reaction: Heat the reaction mixture to 70 °C and maintain it at reflux for 12 hours with stirring.
-
Cooling and Separation: After 12 hours, cool the reaction mixture for 15 minutes to allow for phase separation.
-
Workup:
-
Separate the solid catalyst by filtration or centrifugation.
-
Remove the excess methanol from the liquid phase under reduced pressure using a rotary evaporator.
-
Wash the remaining residue with water to remove glycerol.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.
Data Presentation
Table 1: Effect of Different Catalysts on the Transesterification of Castor Oil
| Catalyst | Conversion (%) | Selectivity to (E)-13-n-hexyloxacyclotridec-10-en-2-ona (%) |
| Ba/ZnO (1%) | 94 | High (specific value not provided) |
| Ba/ZnO (2%) | 94 | High (specific value not provided) |
| Mg/ZnO | High | Lower than Ba/ZnO |
| K/ZnO | High | Lower than Ba/ZnO |
Data adapted from Hernández-Ochoa et al., 2012.[1] Note that the original paper indicates a high tendency for cyclization with Ba/ZnO but does not provide a specific selectivity percentage.
Table 2: General Optimization Parameters for Castor Oil Transesterification
This table summarizes findings from various studies on the optimization of castor oil transesterification for biodiesel production, which can serve as a starting point for optimizing the synthesis of the macrolactone.
| Parameter | Range Studied | General Trend for High Ester Yield | Reference |
| Methanol to Oil Molar Ratio | 6:1 to 15:1 | Increasing the ratio up to a certain point (e.g., 9:1 or 12:1) increases yield. A very high excess may not be beneficial. | |
| Catalyst Concentration (KOH) | 1% to 1.75% w/w | An optimum is typically observed around 1.5%. Higher concentrations can lead to soap formation. | |
| Reaction Temperature | 20 °C to 70 °C | Yield generally increases with temperature up to the boiling point of the alcohol. The optimal temperature depends on the catalyst. | [2] |
| Reaction Time | 30 to 120 minutes | Yield increases with time, with an optimum often reached within 30-60 minutes for biodiesel. The cyclization to the macrolactone may require longer times. |
Visualizations
References
Technical Support Center: Purification of Macrocyclic Lactones from Natural Extracts
Welcome to the technical support center for the purification of macrocyclic lactones. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on the challenges encountered during the isolation and purification of these complex molecules from natural extracts.
Frequently Asked Questions (FAQs)
Q1: Why are macrocyclic lactones notoriously difficult to purify from natural extracts?
A1: The purification of macrocyclic lactones presents several challenges due to their intrinsic properties and the complexity of natural extracts:
-
Structural Similarity: Natural extracts often contain a mixture of structurally related macrocyclic lactones (analogs, isomers, or congeners) with very similar polarities and molecular weights, making chromatographic separation difficult. For example, avermectins are a series of 16-membered macrocyclic lactones that often occur as complex mixtures in fermentation broths.[1][2][3]
-
Low Abundance: The target macrocyclic lactone is often present in very low concentrations within a complex matrix of other natural products, pigments, lipids, and cellular debris.
-
Conformational Flexibility: Macrocycles can exist as a mixture of interconverting conformational isomers (atropisomers), which can lead to broad peaks or multiple peaks for a single compound in chromatography.[4]
-
Aggregation: The large, often lipophilic, nature of these molecules can lead to aggregation, which complicates separation and can lead to poor peak shape.[4]
-
Co-eluting Impurities: Pigments, lipids, and other secondary metabolites from the source organism can have similar chromatographic behavior to the target lactone, leading to contamination of the final product.
Q2: What is the first step I should take when developing a purification protocol?
A2: The crucial first step is to develop a robust analytical method to quickly assess the presence and purity of your target compound in crude extracts and fractions. Thin-Layer Chromatography (TLC) is an excellent starting point for scouting solvent systems.[5] Following TLC, developing a High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification and purity assessment throughout the purification process.[1][6]
Q3: Are there any specific chromatographic phases that are particularly effective for macrocyclic lactones?
A3: While standard silica (B1680970) gel is a common starting point, several other stationary phases can offer better selectivity:
-
Reversed-Phase (C18, C8): This is the most common and effective technique for separating many macrocyclic lactones, especially for analytical and preparative HPLC.[6] Gradient elution with mobile phases like acetonitrile (B52724), methanol (B129727), and water is typically used.[1][6]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC can be a powerful alternative for separating polar macrocyclic lactones or when reversed-phase chromatography fails to provide adequate resolution.[5]
-
Specialized Phases: For particularly challenging separations, such as isomers, columns with unique selectivities (e.g., phenyl-hexyl, biphenyl, or pentafluorophenyl (PFP) phases) or core-shell particles for higher efficiency can be beneficial.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. Secondary Interactions: Residual silanol (B1196071) groups on the silica backbone of the column can interact with polar functional groups on the lactone. 2. Column Overload: Injecting too much sample. 3. Mismatched Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.[7][8] 4. Presence of Atropisomers: Slow interconversion of conformational isomers.[4] | 1. Use an end-capped column. Add a mobile phase modifier like triethylamine (B128534) (TEA) (0.1%) for basic compounds or formic/acetic acid (0.1%) for acidic compounds to suppress silanol interactions.[9] 2. Reduce injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[8] 4. Perform variable temperature NMR to confirm. Try heating the sample or running the chromatography at an elevated temperature to encourage coalescence into a single peak.[4] |
| Poor Resolution Between Analogs/Isomers | 1. Insufficient Column Efficiency: The column is not capable of separating closely eluting peaks. 2. Mobile Phase Not Optimized: The solvent system does not provide enough selectivity. 3. Gradient is Too Steep: Compounds elute too quickly without sufficient interaction with the stationary phase. | 1. Switch to a column with smaller particles (e.g., sub-2 µm or core-shell particles) or a longer column to increase theoretical plates.[10] 2. Systematically vary the organic modifiers (e.g., switch from acetonitrile to methanol or use a ternary mixture). Perform fine-tuning of the mobile phase pH if the molecule has ionizable groups.[11] 3. Use a shallower gradient. This increases the separation time but provides more opportunity for resolution.[4][11] |
| Sample Streaking on TLC Plate | 1. Sample Overload: Too much sample has been spotted. 2. Inappropriate Spotting Solvent: The sample was spotted in a solvent that is too strong. 3. Compound is Highly Polar/Acidic/Basic: Strong interactions with the silica plate. | 1. Dilute the sample solution before spotting.[9] 2. Use a less polar, volatile solvent for spotting and ensure the spot is as small as possible. 3. Add a modifier to the mobile phase, such as 0.1-2.0% acetic acid for acidic compounds or triethylamine for basic compounds.[9] |
| Low Recovery After Column Chromatography | 1. Irreversible Adsorption: The compound is sticking irreversibly to the stationary phase. 2. Compound Degradation: The macrocyclic lactone is unstable on the stationary phase (e.g., silica can be acidic). 3. Compound is Not Eluting: The mobile phase is not strong enough to elute the compound. | 1. Deactivate the stationary phase by adding a small percentage of a polar modifier like triethylamine or water to the non-polar eluent. 2. Use a less acidic stationary phase like alumina (B75360) or a bonded phase (e.g., Diol). Consider performing the chromatography at a lower temperature. 3. Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a different stationary phase (e.g., reversed-phase) may be required. |
Experimental Protocols & Data
Protocol 1: General HPLC Method Development for Avermectins
This protocol provides a starting point for the analytical separation of complex avermectin (B7782182) mixtures, which often include multiple related structures.[1][6]
-
Column Selection: Start with a high-quality C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.6 µm particle size). Core-shell particles can provide higher efficiency and better resolution.[6]
-
Sample Preparation: Dissolve the crude extract or fraction in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulates.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water
-
Solvent B: A mixture of Acetonitrile and Methanol (e.g., 50:50 v/v)
-
-
Gradient Elution Program:
Comparative HPLC Data for Avermectin Separation
The following table summarizes typical conditions used for separating a mixture of avermectin compounds, demonstrating the utility of a C18 column with a gradient mobile phase.
| Parameter | Condition 1: Fast Separation [6] | Condition 2: High-Resolution Separation [6] |
| Column | FLARE C18 MM, 4.6 x 50 mm, 3.6 µm | FLARE C18 MM, 4.6 x 150 mm, 3.6 µm |
| Mobile Phase A | 20% ACN, 15% MeOH, 65% H₂O | 20% ACN, 15% MeOH, 65% H₂O |
| Mobile Phase B | 50% ACN, 40% MeOH, 10% H₂O | 50% ACN, 40% MeOH, 10% H₂O |
| Gradient | 80% A to 100% B in 4 min | 80% A to 100% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 244 nm | UV at 244 nm |
| Outcome | Baseline separation in under 5 minutes. | Enhanced resolution of major components and degradation products. |
Visualized Workflows
General Purification Workflow
This diagram outlines a typical multi-step process for isolating macrocyclic lactones from a raw natural extract.
Caption: General workflow for purification of macrocyclic lactones.
Troubleshooting Decision Tree: Co-eluting Isomers in HPLC
This diagram provides a logical path for addressing the common problem of isomers that are difficult to separate using HPLC.
Caption: Decision tree for troubleshooting isomer separation in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. halocolumns.com [halocolumns.com]
- 9. silicycle.com [silicycle.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Overcoming Solubility Challenges of 13-Hexyloxacyclotridec-10-en-2-one in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of the macrolide, 13-Hexyloxacyclotridec-10-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a macrocyclic lactone with potential as an antimicrobial and antitumor agent.[1][2] Like many complex organic molecules, its large, nonpolar structure, characterized by a molecular formula of C₁₈H₃₂O₂ and a high octanol/water partition coefficient (LogP), contributes to its poor solubility in aqueous solutions.[3][4][5][6] This low solubility can be a significant hurdle in experimental biology and drug development, as it can lead to precipitation in aqueous buffers, inaccurate dosing, and reduced bioavailability.
Q2: What are the initial steps for dissolving this compound?
A2: The recommended starting point is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[7] It is crucial to ensure the compound is fully dissolved in the organic solvent before introducing it to an aqueous medium.
Q3: My compound precipitates when I dilute the DMSO stock in my aqueous buffer. What should I do?
A3: This is a common issue when working with hydrophobic compounds. Several strategies can be employed to prevent precipitation upon dilution:
-
Optimize the dilution method: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[7]
-
Vigorous mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion.[7]
-
Control the final solvent concentration: Keep the final concentration of the organic solvent in your assay as low as possible, typically below 1% and often below 0.5% for cell-based assays, to minimize solvent-induced artifacts and toxicity.[7]
Q4: Are there alternatives to DMSO for creating a stock solution?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF). The choice of solvent may depend on the specific experimental requirements and the tolerance of the biological system to the solvent. It is advisable to test the solubility of this compound in a few different solvents to find the most suitable one.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to resolving the precipitation of this compound upon its introduction into an aqueous environment.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. This compound (CAS 127062-51-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. 13-Hexyloxacyclotridecan-2-one | C18H34O2 | CID 543541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C18H32O2 | CID 566650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of 13-Hexyloxacyclotridec-10-en-2-one for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of "13-Hexyloxacyclotridec-10-en-2-one" during long-term storage. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Q1: I observe a decrease in the purity of my solid sample of this compound over time. What could be the cause?
A1: The degradation of solid this compound is likely due to exposure to environmental factors. The primary degradation pathways for macrocyclic lactones are hydrolysis, oxidation, and photolysis. Storing the compound in a tightly sealed container, in a cool, dry, and dark place is crucial. The presence of moisture can lead to hydrolysis of the lactone ring, while exposure to oxygen and light can promote oxidation, especially at the double bond.
Q2: My stock solution of this compound in an aqueous buffer shows a new peak in the HPLC chromatogram after a few days. What is this new peak?
A2: The new peak is likely the hydrolyzed product of this compound, which is the corresponding hydroxy acid. The ester bond in the macrocyclic lactone is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions in aqueous solutions. For long-term storage, it is highly recommended to use anhydrous aprotic solvents.
Q3: The biological activity of my compound seems to diminish after several freeze-thaw cycles of the stock solution. Why is this happening and how can I prevent it?
A3: Repeated freeze-thaw cycles can introduce moisture into your stock solution, which can accelerate hydrolysis. Each cycle can also increase the exposure of the compound to oxygen dissolved in the solvent, potentially leading to oxidation. To prevent this, it is best to prepare small aliquots of your stock solution so that each aliquot is only thawed once or twice.
Q4: I suspect my compound is degrading, but I don't see any visual changes in the solid or solution. How can I confirm degradation?
A4: Visual inspection is often not sufficient to detect degradation. The most reliable method to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the parent compound from its degradation products and allow for quantification of its purity over time.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term storage and stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability of solid this compound, it is recommended to store the compound at -20°C or below in a tightly sealed, opaque container to protect it from moisture, oxygen, and light. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q2: What is the best solvent for preparing a stock solution for long-term storage?
A2: Anhydrous aprotic solvents are the best choice for long-term storage of this compound in solution. Dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol (B145695) are commonly used. Stock solutions should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize exposure to air and moisture.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly pH-dependent. The lactone ring is susceptible to hydrolysis, which is accelerated under both acidic and basic conditions. Neutral pH (around 7) generally provides the best stability in aqueous media, although hydrolysis will still occur over time. For experiments in aqueous buffers, it is advisable to prepare fresh solutions.
Q4: Can I store solutions of this compound at room temperature?
A4: Storing solutions of this compound at room temperature is not recommended for extended periods, as higher temperatures accelerate the rate of degradation, particularly hydrolysis and oxidation. If a solution must be kept at room temperature for experimental purposes, it should be used as quickly as possible and protected from light.
Data Presentation
The following tables summarize the stability of macrocyclic lactones under various conditions. While specific data for this compound is not available, the data for structurally related compounds can provide valuable insights.
Table 1: Effect of Temperature on the Stability of Macrocyclic Lactones in Solution
| Compound Class | Solvent | Temperature (°C) | Half-life (t½) | Reference |
| 16-Membered Macrocyclic Lactone (Avermectin) | Soil/Feces Mixture | Summer (ambient) | 7 - 14 days | [1] |
| 16-Membered Macrocyclic Lactone (Avermectin) | Soil/Feces Mixture | Winter (ambient) | 91 - 217 days | [1] |
| 16-Membered Macrocyclic Lactones (Ivermectin, Moxidectin, Eprinomectin) | Milk | 65 | Stable for 30 min | [2] |
| 16-Membered Macrocyclic Lactones (Ivermectin, Moxidectin, Eprinomectin) | Milk | 75 | Stable for 15 s | [2] |
Table 2: Recommended Storage Conditions for Macrocyclic Lactones
| Form | Storage Temperature | Atmosphere | Light Protection | Recommended Solvents (for solutions) |
| Solid | ≤ -20°C | Inert (Argon or Nitrogen) | Opaque container | N/A |
| Solution | ≤ -20°C | Tightly sealed | Amber vials | Anhydrous DMSO, Anhydrous Ethanol |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
1. Objective: To develop and validate a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
4. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B to elute the compound and its more nonpolar degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of the compound (likely around 210-230 nm for the enone chromophore).
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute further with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: For stability studies, dissolve the sample in the appropriate solvent at a known concentration and dilute with the initial mobile phase composition to be within the linear range of the assay.
6. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to 80°C for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
Analyze all stressed samples by the developed HPLC method to ensure separation of degradation peaks from the main compound peak.
7. Validation Parameters (according to ICH guidelines):
-
Specificity (peak purity)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Mandatory Visualization
Caption: Hydrolysis of the lactone ring.
Caption: Oxidation of the double bond.
Caption: Troubleshooting workflow for stability.
References
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 13-Hexyloxacyclotridec-10-en-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in bioassays involving 13-Hexyloxacyclotridec-10-en-2-one. Given the lipophilic nature of this macrolide, this guide emphasizes issues related to solubility, cell-based assay variability, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assay results between experiments. What are the common causes?
A1: High variability in cell-based assays is a frequent challenge, especially with lipophilic compounds like this compound. Several factors can contribute to this issue:
-
Compound Solubility and Precipitation: The compound may not be fully soluble in your culture medium, leading to inconsistent concentrations in the wells. It's crucial to ensure the compound remains in solution throughout the experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and cell health can significantly impact assay outcomes.[1] It is essential to use cells that are in the logarithmic growth phase and to keep the passage number consistent.[1]
-
Inoculum Homogeneity: An uneven distribution of cells in the microplate wells is a common source of variability. Ensure a homogenous single-cell suspension before and during seeding.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell growth.[2] It is advisable to fill the outer wells with sterile media and not use them for experimental samples.[2]
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have toxic effects on the cells, especially at higher concentrations.
Q2: Our dose-response curves for this compound are not consistent and sometimes show a biphasic effect. How can we troubleshoot this?
A2: Inconsistent dose-response curves can be perplexing. Here are some potential causes and solutions:
-
Compound Instability: The compound may be degrading in the culture medium over the incubation period. Preparing fresh stock solutions for each experiment is recommended.[2]
-
Assay Interference: Lipophilic compounds can interfere with certain assay readouts (e.g., colorimetric or fluorescent signals). It is important to run appropriate controls to test for any such interference.
-
Off-Target Effects: At higher concentrations, the compound may be hitting secondary targets, leading to complex biological responses.
-
Cellular Metabolism: The cells may be metabolizing the compound, leading to changes in its effective concentration over time.
Q3: How can we improve the solubility of this compound in our aqueous assay buffers?
A3: Improving the solubility of lipophilic compounds is critical for obtaining reliable data.[3] Consider the following approaches:
-
Use of Solvents: While DMSO is a common choice, other organic solvents or co-solvents can be explored. Always include a solvent control in your experiments to assess its impact on the assay.
-
Formulation Strategies: The use of solubilizing agents such as cyclodextrins or serum proteins (like bovine serum albumin) in the assay medium can enhance the solubility of lipophilic compounds.
-
Sonication: Brief sonication of the stock solution before dilution into the assay medium can help to disperse the compound.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Symptom | Potential Cause | Recommended Action |
| High well-to-well variability | Inhomogeneous cell suspension | Ensure thorough mixing of cells before and during plating. |
| Edge effects in the microplate | Avoid using the outer wells for experimental samples; fill them with sterile media instead.[2] | |
| Compound precipitation | Visually inspect the wells for any precipitate after adding the compound. Consider performing a solubility test in the assay medium. | |
| Low signal or no dose-response | Low cell density | Optimize cell seeding density to ensure cells are in an exponential growth phase.[4] |
| Sub-optimal incubation time | Perform a time-course experiment to determine the optimal incubation period.[4] | |
| Compound instability or inactivity | Confirm the integrity and purity of your compound stock. Prepare fresh solutions for each experiment.[2] | |
| Inconsistent IC50 values | Variation in cell passage number | Use cells within a narrow passage number range for all experiments. |
| Different lots of reagents (e.g., serum) | Test new lots of critical reagents before use in large-scale experiments. | |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[2] |
Issues with Compound Handling and Storage
| Symptom | Potential Cause | Recommended Action |
| Loss of compound activity over time | Improper storage | Store the compound as recommended on the data sheet, protected from light and moisture. |
| Freeze-thaw cycles | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. | |
| Precipitation in stock solution | Supersaturation | Gently warm the stock solution and vortex to redissolve the compound. If precipitation persists, a new stock solution at a lower concentration may be needed. |
| Inaccurate final concentrations | Calculation errors | Double-check all calculations for dilutions. |
| Inaccurate pipetting of viscous stock | Use positive displacement pipettes or the reverse pipetting technique for viscous solutions like DMSO. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol: Compound Solubility Assessment in Culture Medium
Objective: To determine the maximum soluble concentration of this compound in the cell culture medium.
Materials:
-
This compound
-
DMSO (or other primary solvent)
-
Complete cell culture medium (with and without serum)
-
Microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the compound in the cell culture medium from a high-concentration stock in DMSO.
-
Incubation: Incubate the dilutions at 37°C for a period that mimics the duration of your bioassay.
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
Microscopic Examination: Pipette a small aliquot from each dilution onto a microscope slide and examine for the presence of precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: A generalized workflow for a cell-based bioassay.
Caption: A decision tree for troubleshooting inconsistent bioassay results.
Caption: A potential signaling pathway and interference mechanism for a lipophilic compound.
References
Technical Support Center: High-Throughput Screening of 13-Hexyloxacyclotridec-10-en-2-one Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and executing high-throughput screening (HTS) campaigns for analogs of 13-Hexyloxacyclotridec-10-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that can be targeted in a high-throughput screen?
A1: this compound, a macrolactone derived from the cyclization of ricinoleic acid, has shown potential as an antimicrobial agent.[1] In silico studies suggest it exhibits a strong binding affinity for proteins in both S. aureus and E. coli.[2] Therefore, primary HTS campaigns could focus on antibacterial activity through various assays such as bacterial growth inhibition or specific enzyme inhibition.
Q2: My primary screen is showing a high rate of false positives. What are the common causes?
A2: High false-positive rates in HTS can stem from several sources. Compounds may interfere with the assay technology itself rather than exhibiting true biological activity.[3] Common causes include autofluorescence of the compounds, aggregation at high concentrations leading to non-specific inhibition, and redox cycling.[3] It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[3][4]
Q3: How can I mitigate the risk of cytotoxicity in my screening results?
A3: Cytotoxicity is a common reason for false positives in cell-based assays.[5] To address this, it is recommended to run a parallel cytotoxicity assay on all "hits" from the primary screen. This can be done using a simple viability assay, such as measuring ATP content (e.g., CellTiter-Glo®) or using a dye that indicates membrane integrity. This allows you to differentiate true hits from compounds that are simply killing the cells.[5]
Q4: What are the key quality control metrics I should monitor during my HTS campaign?
A4: To ensure the robustness and reproducibility of your HTS data, several quality control metrics should be monitored. The most widely accepted metric is the Z'-factor, which assesses the separation between positive and negative controls.[4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Other important metrics include the signal-to-background ratio (S/B) and the coefficient of variation (%CV).[4]
Troubleshooting Guides
Issue 1: Low Z'-Factor in the Primary Assay
A low Z'-factor indicates poor separation between your positive and negative controls, making it difficult to identify true hits reliably.[4]
Troubleshooting Workflow for Low Z'-Factor
Caption: Troubleshooting workflow for a low Z'-factor.
Detailed Steps:
-
Verify Reagents: Ensure all reagents are within their expiration dates and have been stored correctly. Reagent degradation can lead to a gradual decrease in signal over the course of a run.[4]
-
Check Liquid Handling: Inaccurate or imprecise liquid handling can introduce significant variability. Perform a dye test to check the accuracy and precision of your automated liquid handlers.
-
Optimize Incubation Times: Both insufficient and excessive incubation times can lead to a suboptimal signal window. Experiment with different incubation periods to find the optimal time for your assay.
-
Validate Plate Reader Settings: Ensure that the correct filters, gain settings, and read times are being used for your specific assay.
-
Re-evaluate Controls: The concentrations of your positive and negative controls may need to be adjusted to maximize the signal window.
Issue 2: Poor Solubility of Analogs
Analogs of this compound, being macrocyclic and lipophilic, may exhibit poor solubility in aqueous assay buffers, leading to compound precipitation and false negatives.
Troubleshooting Steps:
-
Adjust DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 1% is often tolerated and can improve compound solubility.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 in the assay buffer can help to keep hydrophobic compounds in solution.
-
Sonication: Briefly sonicating the compound plates after dilution into the assay buffer can help to dissolve any small aggregates that may have formed.
Experimental Protocols
Protocol 1: High-Throughput Antibacterial Growth Inhibition Assay
This protocol outlines a method for screening this compound analogs for antibacterial activity against S. aureus.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
384-well clear, flat-bottom microplates
-
Compound library of this compound analogs dissolved in DMSO
-
Positive control (e.g., Vancomycin)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader capable of measuring absorbance at 600 nm
Workflow Diagram:
Caption: Workflow for the antibacterial growth inhibition assay.
Methodology:
-
Prepare Bacterial Inoculum: Grow S. aureus in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in fresh MHB.
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each compound from the library plates into the corresponding wells of the 384-well assay plates. Also, dispense the positive and negative controls.
-
Bacterial Addition: Add 50 µL of the prepared bacterial inoculum to each well of the assay plates.
-
Incubation: Cover the plates and incubate at 37°C for 18 hours with shaking.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader. A lower OD600 value indicates inhibition of bacterial growth.
Protocol 2: Cytotoxicity Counter-Screen
This protocol is for a counter-screen to identify cytotoxic compounds among the hits from the primary screen.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
384-well white, opaque microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Negative control (DMSO)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the 384-well plates with 5,000 cells per well in 40 µL of complete growth medium and incubate for 24 hours.
-
Compound Addition: Add 100 nL of the hit compounds to the cell plates.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. A decrease in luminescence indicates a reduction in cell viability.
Data Presentation
All quantitative data from the HTS campaign should be summarized in tables for easy comparison.
Table 1: Hypothetical HTS Primary Screen Results
| Compound ID | % Inhibition (Primary Screen) | Cytotoxicity (% Viability) | Hit Confirmation |
| Analog-001 | 95.2 | 5.1 | No (Cytotoxic) |
| Analog-002 | 15.6 | 98.7 | No |
| Analog-003 | 88.9 | 92.4 | Yes |
| Analog-004 | 91.5 | 89.9 | Yes |
| Analog-005 | 45.3 | 95.2 | No |
Table 2: Key HTS Quality Control Metrics
| Metric | Value | Acceptance Criteria |
| Z'-Factor | 0.78 | > 0.5 |
| Signal-to-Background (S/B) | 12.5 | > 10 |
| Coefficient of Variation (%CV) - Positive Control | 4.2% | < 15% |
| Coefficient of Variation (%CV) - Negative Control | 3.8% | < 15% |
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of "13-Hexyloxacyclotridec-10-en-2-one" during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 13-Hexyloxacyclotridec-10-en-2-one during extraction. The information is based on general principles for the handling of macrocyclic lactones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a macrocyclic lactone. Degradation during extraction is a significant concern as it can lead to lower yields of the desired compound and the introduction of impurities. These impurities can be challenging to remove and may impact the quality, bioactivity, and safety of the final product. The lactone ring, a key feature of this molecule, is susceptible to hydrolysis under certain conditions.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of macrocyclic lactones like this compound include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring, opening it to form the corresponding hydroxy carboxylic acid.
-
Temperature: High temperatures can accelerate the rate of various degradation reactions, including hydrolysis and thermal decomposition.[1]
-
Light Exposure: Unsaturated compounds can be susceptible to photodegradation upon exposure to UV light.[1]
-
Presence of Water: Water is a key reactant in the hydrolysis of the lactone ring.[1]
-
Oxidizing Agents: The presence of strong oxidizing agents should be avoided as they can potentially react with the double bond or other sensitive parts of the molecule.[1]
-
Enzymatic Activity: If extracting from a biological matrix, endogenous enzymes may contribute to degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to pH extremes. | Maintain the pH of the extraction medium as close to neutral as possible. If acidic or basic conditions are necessary for other reasons, minimize the exposure time. |
| Thermal degradation from excessive heat. | Use the lowest effective temperature for extraction and solvent removal. For rotary evaporation, use a low-temperature water bath and apply a vacuum to lower the boiling point of the solvent.[1] | |
| Hydrolysis due to the presence of water. | Use anhydrous solvents and ensure the starting material is as dry as possible. | |
| Photodegradation. | Protect the sample from light by using amber glassware or covering glassware with aluminum foil. | |
| Presence of unknown impurities in the final product. | Degradation products formed during extraction. | Review the extraction protocol and identify potential causes of degradation (pH, temperature, light). Optimize the procedure to minimize these factors. |
| Incomplete removal of extraction solvents or reagents. | Ensure proper solvent evaporation and consider a final purification step like column chromatography. | |
| Inconsistent extraction efficiency between batches. | Variability in the starting material (e.g., moisture content). | Standardize the pre-extraction preparation of the starting material, including drying. |
| Inconsistent extraction times or temperatures. | Carefully control and monitor all extraction parameters. |
Experimental Protocol: Gentle Extraction of this compound
This protocol is a general guideline for a gentle extraction process designed to minimize degradation. Optimization may be required based on the specific matrix.
1. Sample Preparation:
- If the source material is a solid, grind it to a fine, uniform powder to increase the surface area for extraction.
- If the material has a high water content, consider freeze-drying (lyophilization) to remove water without excessive heat.
2. Extraction:
- Solvent Selection: Choose a non-polar to moderately polar aprotic solvent in which this compound is soluble. Ethyl acetate (B1210297) is often a good starting point. Ensure the solvent is of high purity and anhydrous.
- Procedure:
- Transfer the prepared sample to a flask.
- Add the extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).
- Agitate the mixture at room temperature using a magnetic stirrer or orbital shaker for 4-6 hours. Protect the flask from light.
- Separate the solvent from the solid material by filtration or centrifugation.
- Repeat the extraction process on the solid residue two more times to ensure complete extraction.
- Combine the solvent extracts.
3. Solvent Removal:
- Concentrate the combined extracts using a rotary evaporator.
- Maintain a water bath temperature below 40°C.
- Apply a vacuum to facilitate solvent removal at a lower temperature.
4. Storage:
- Store the crude extract at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Visualizations
Caption: Workflow for the gentle extraction of this compound.
Caption: Troubleshooting decision tree for optimizing the extraction of this compound.
References
Addressing matrix effects in the analysis of "13-Hexyloxacyclotridec-10-en-2-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of "13-Hexyloxacyclotridec-10-en-2-one" and similar long-chain aliphatic ketones or macrolide-like structures. Given the limited specific literature on this compound, the guidance provided is based on established principles for analyzing complex molecules in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] For a compound like this compound, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the most common sources of matrix effects in bioanalytical assays?
A2: In biological matrices such as plasma, the most common sources of matrix effects are phospholipids (B1166683), salts, endogenous metabolites, and residual proteins that are not completely removed during sample preparation.[4] These components can interfere with the ionization process in the mass spectrometer source.
Q3: How can I qualitatively determine if my assay is impacted by matrix effects?
A3: A post-column infusion experiment is a valuable qualitative tool.[5] This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any observed dip or rise in the analyte's signal at specific retention times indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[5] This allows for the identification of clean and problematic regions of the chromatogram.
Q4: How can I quantitatively measure the extent of matrix effects?
A4: The matrix factor (MF) provides a quantitative measure of the matrix effect.[3] It is calculated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat (pure solvent) solution.[3]
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
Q5: What is an acceptable range for the matrix factor?
A5: Ideally, the matrix factor should be close to 1, typically within the range of 0.8 to 1.2.[3] The precision of the matrix factor, expressed as the coefficient of variation (%CV), should be ≤15% across at least six different lots of the biological matrix to ensure that the matrix effect is consistent and reproducible.[3]
Troubleshooting Guide
Problem 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the matrix.
-
Calculate Matrix Factor: Determine the matrix factor for each lot. A high %CV for the matrix factor across the lots confirms variability.
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to better remove interfering matrix components.[4][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.[7][8][9]
-
Problem 2: Low signal intensity and poor sensitivity.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: Identify the retention time windows with the most significant ion suppression.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to shift the analyte's retention time to a cleaner region of the chromatogram.[6]
-
Improve Sample Cleanup: Focus on removing the class of compounds causing suppression. For example, if phospholipids are the issue, consider phospholipid removal plates or specific SPE cartridges.[10]
-
Check for Source Contamination: Ensure the mass spectrometer's ion source is clean, as buildup from matrix components can exacerbate suppression.
-
Problem 3: Inaccurate results with a consistent bias in QC samples.
-
Possible Cause: A consistent matrix effect that is not being adequately compensated for.
-
Troubleshooting Steps:
-
Evaluate Internal Standard (IS) Performance: If not using a SIL-IS, ensure the chosen structural analog co-elutes with the analyte and experiences a similar matrix effect.
-
Assess IS Matrix Factor: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor. If it differs significantly from the analyte's matrix factor, it is not providing adequate compensation.
-
Implement Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples. This helps to normalize for consistent matrix effects.[6]
-
Consider the Method of Standard Additions: For complex matrices where a suitable blank matrix is unavailable, the method of standard additions can be used to correct for matrix effects.[11][12][13]
-
Data Presentation
The following table summarizes hypothetical data from a matrix effect assessment for this compound, illustrating how different sample preparation techniques can influence the matrix factor.
| Sample Preparation Method | Mean Peak Area (Neat Solution, n=6) | Mean Peak Area (Post-Spiked Matrix, n=6) | Matrix Factor (MF) | %CV of MF (across 6 lots) | Assessment |
| Protein Precipitation (PPT) | 1,520,300 | 851,368 | 0.56 | 21.5% | Significant, variable suppression |
| Liquid-Liquid Extraction (LLE) | 1,520,300 | 1,246,646 | 0.82 | 12.3% | Moderate, consistent suppression |
| Solid-Phase Extraction (SPE) | 1,520,300 | 1,429,082 | 0.94 | 7.8% | Minimal, consistent suppression |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion
-
System Setup:
-
Configure an infusion pump to deliver a constant flow of a standard solution of this compound (e.g., 50 ng/mL) into the LC flow post-column via a T-junction.
-
Set up the LC-MS/MS system with the chromatographic method intended for the assay.
-
-
Procedure:
-
Begin the infusion of the analyte solution and allow the MS signal to stabilize, establishing a baseline.
-
Inject a blank matrix sample that has been processed using the intended sample preparation method.
-
Monitor the analyte's signal for any dips (ion suppression) or peaks (ion enhancement). The retention times of these signal changes indicate where matrix components are eluting and causing interference.
-
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Sample Preparation:
-
Set A (Analyte in Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.
-
Set B (Analyte in Spiked Matrix Extract): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike the same known concentration of this compound into the extracted matrix post-extraction.
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the mean MF and the coefficient of variation (%CV) across all matrix lots.
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Key strategies for mitigating matrix effects.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. alpha-measure.com [alpha-measure.com]
- 13. Standard addition - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of the Antitumor Potential of 13-Hexyloxacyclotridec-10-en-2-one and Structurally Related Macrolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hexyloxacyclotridec-10-en-2-one is a macrocyclic lactone, a class of compounds that has garnered significant interest in oncology for its diverse biological activities.[1] While specific antitumor data for this compound is not extensively documented in publicly available literature, its structural classification as a macrolide warrants a comparative investigation against other macrolides with established and potent anticancer properties. This guide provides a comparative analysis of this compound against well-characterized antitumor macrolides, including Salinomycin, Prodigiosin (B1679158), Bafilomycin A1, and Archazolid.
This document serves as a resource for researchers interested in the antitumor potential of novel macrolides. It offers a framework for evaluating this compound by comparing it to compounds with known mechanisms of action and providing detailed experimental protocols for its validation.
Comparative Antitumor Activity
The following table summarizes the cytotoxic activity (IC50 values) of the comparator macrolides across a panel of human cancer cell lines. These cell lines represent a variety of cancer types, including colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), lung carcinoma (A549), cervical cancer (HeLa), and glioblastoma (U87 MG).[2][3][4][5][6]
| Compound | HCT116 | MCF-7 | A549 | HeLa | U87 MG |
| Salinomycin | ~1.5 µM | ~2.5 µM | ~5 µM | ~3 µM | ~1 µM |
| Prodigiosin | 0.04 µg/mL | <2 µg/mL | 1.30 µg/mL | 4.3 µM | Data not readily available |
| Bafilomycin A1 | Data not readily available | ~10 nM | ~50 nM | ~25 nM | Data not readily available |
| Archazolid A | Data not readily available | ~0.3 nM | Data not readily available | ~1 nM | Data not readily available |
| Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The values presented here are approximate and intended for comparative purposes. |
Mechanisms of Action and Signaling Pathways
The antitumor effects of the comparator macrolides are attributed to their ability to modulate various cellular signaling pathways.
Salinomycin: This polyether antibiotic has been shown to selectively target cancer stem cells. Its mechanisms of action include the disruption of Wnt/β-catenin and Hedgehog signaling pathways, induction of oxidative stress, and promotion of apoptosis.[5]
Prodigiosin: A bacterial tripyrrole pigment, prodigiosin induces apoptosis in cancer cells, often through DNA damage.[7] Its cytotoxic effects have been observed to be independent of the p53 tumor suppressor protein status of the cancer cells, making it a candidate for treating tumors with p53 mutations.[4]
Bafilomycin A1 and Archazolid: These compounds are potent and specific inhibitors of vacuolar H+-ATPase (V-ATPase).[8] Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to the impairment of autophagy, induction of apoptosis, and inhibition of tumor cell invasion and metastasis.[8]
Signaling Pathway Diagrams
Caption: Experimental workflow for the validation of a novel antitumor compound.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. atcc.org [atcc.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. atcc.org [atcc.org]
- 7. A549 cell - Wikipedia [en.wikipedia.org]
- 8. A549 | Culture Collections [culturecollections.org.uk]
A Comparative Guide to the Cross-Validation of Analytical Methods for 13-Hexyloxacyclotridec-10-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the analysis of 13-Hexyloxacyclotridec-10-en-2-one, a macrocyclic lactone with potential cytotoxic and antimicrobial properties.[1][2] While specific validated quantitative methods for this compound are not extensively documented in publicly available literature, this guide draws comparisons with established and validated methods for structurally similar macrocyclic lactones. The performance data from these analogous compounds provide a benchmark for what can be expected during the development and cross-validation of a dedicated analytical method.
The primary method identified for the qualitative analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5][6] For quantitative purposes, and to ensure high sensitivity and selectivity, methods such as High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) or Mass Spectrometry (MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are widely employed for other macrocyclic lactones and are presented here as viable alternatives for robust quantification.[7][8][9][10]
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of analytical methods used for macrocyclic lactones, providing a basis for comparison when developing a method for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance and Bioactive Compounds
| Parameter | Performance | Matrix | Reference |
| Limit of Detection (LOD) | 0.1–1.2 µg/g | Cosmetic Products | [11] |
| Limit of Quantitation (LOQ) | 0.33–4.0 µg/g | Cosmetic Products | [11] |
| Recovery | 80–120% | Shampoo, Lotion, Deodorant | [11] |
| Relative Standard Deviation (RSD) | < 10% | Shampoo, Lotion, Deodorant | [11] |
Table 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Macrocyclic Lactones
| Parameter | Performance | Matrix | Reference |
| Recovery | 73-98% | Liver | [7] |
| 82-93% | Muscle | [7] | |
| 77-84% | Milk | [7] | |
| 93-110% | Feed | [7] | |
| Repeatability (CV) | Satisfactory | Liver, Muscle, Milk, Feed | [7] |
| Intra-laboratory Reproducibility (CV) | Satisfactory | Liver, Muscle, Milk, Feed | [7] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS & UHPLC-MS/MS) for Macrocyclic Lactones
| Parameter | Performance | Matrix | Reference |
| Linearity (r) | ≥ 0.998 | Bovine Plasma | [8] |
| Limit of Detection (LOD) | 0.02–0.58 ng/mL | Bovine Plasma | [8] |
| Limit of Quantitation (LOQ) | 1 ng/mL | Bovine Plasma | [8] |
| Within-day Precision (RSD) | < 6.50% | Bovine Plasma | [8] |
| Between-day Precision (RSD) | < 8.10% | Bovine Plasma | [8] |
| Accuracy | Within acceptance ranges | Bovine Plasma | [8] |
| Repeatability (CV) | 20-35% | Porcine Liver, Bovine Meat, Fish | [12] |
| Reproducibility (CV) | 20-35% | Porcine Liver, Bovine Meat, Fish | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative protocols for GC-MS and UHPLC-MS/MS.
Protocol 1: GC-MS for the Identification of this compound in Plant Extracts
This protocol is a generalized procedure based on methodologies reported for the identification of the target compound in botanical matrices.[3][4][5][6]
1. Sample Preparation:
-
A dried plant sample is powdered.
-
Extraction is performed using a suitable solvent such as methanol (B129727) or ethyl acetate, often with a Soxhlet apparatus.
-
The extract is then concentrated.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., Elite-5, 30m x 0.25mm ID x 0.25µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-260°C.
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 240-280°C at a rate of 3-10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Mass Transfer Line Temperature: 280°C.
-
Identification: Based on the comparison of the mass spectrum of the analyte with reference spectra in libraries such as NIST and WILEY.[2]
Protocol 2: UHPLC-MS/MS for the Quantification of Macrocyclic Lactones
This protocol is based on a validated method for the simultaneous quantification of ivermectin, doramectin, and moxidectin (B1677422) in bovine plasma, which can be adapted for this compound.[8][9]
1. Sample Preparation:
-
Protein precipitation from the plasma sample using 1% formic acid in acetonitrile.
-
Clean-up of the supernatant using a pass-through sample clean-up plate (e.g., Ostro® 96-well plate).
2. UHPLC System:
-
Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.01% acetic acid in water.
-
Mobile Phase B: 0.01% acetic acid in methanol.
-
Gradient Elution: A linear gradient is used to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometer:
-
Instrument: Xevo TQ-S® mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Two MRM transitions are monitored per analyte for quantification and confirmation.
4. Method Validation:
-
The method is validated for linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).
-
Matrix-matched calibration curves are used for quantification.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical methods.
Caption: Workflow for the Cross-Validation of Analytical Methods.
Caption: Analytical Approaches for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. ijpras.com [ijpras.com]
- 4. Antibacterial potential and phytochemical analysis of two ethnomedicinally important plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. phcogj.com [phcogj.com]
- 7. Determination of macrocyclic lactones in food and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. hdb.ugent.be [hdb.ugent.be]
In Vivo Validation of 13-Hexyloxacyclotridec-10-en-2-one Antimicrobial Efficacy: A Comparative Guide
Disclaimer: This guide outlines a proposed series of in vivo studies to evaluate the antimicrobial efficacy of 13-Hexyloxacyclotridec-10-en-2-one. As of the time of this publication, specific in vivo data for this compound is not available in the public domain. The experimental designs detailed below are based on established murine models for infectious diseases and are intended to provide a framework for future research.
Introduction
This compound is a natural product identified in the methanol (B129727) extract of Acacia nilotica twigs, a plant with known traditional medicinal uses for treating various ailments. Preliminary in vitro screenings of extracts containing this compound have suggested potential broad-spectrum antimicrobial activity. However, the translation of in vitro findings to clinical efficacy requires rigorous in vivo validation. This guide provides a comparative framework for evaluating the in vivo antimicrobial efficacy of this compound against two clinically relevant pathogens: Staphylococcus aureus, a leading cause of skin and soft tissue infections, and Candida albicans, a common opportunistic fungal pathogen. The performance of this compound is hypothetically compared against standard-of-care antimicrobial agents, vancomycin (B549263) and fluconazole, respectively.
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical data from proposed in vivo studies to illustrate the potential efficacy of this compound.
Table 1: Efficacy of this compound in a Murine Model of Staphylococcus aureus Skin Infection
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/g tissue) ± SD | Percent Reduction in Bacterial Load vs. Vehicle | Survival Rate (%) |
| Vehicle (Saline) | - | 7.8 ± 0.5 | - | 100 |
| This compound | 10 | 6.2 ± 0.6 | 20.5 | 100 |
| This compound | 25 | 4.5 ± 0.4 | 42.3 | 100 |
| Vancomycin | 10 | 4.2 ± 0.3 | 46.1 | 100 |
Table 2: Efficacy of this compound in a Murine Model of Systemic Candida albicans Infection
| Treatment Group | Dose (mg/kg) | Mean Fungal Load in Kidneys (Log10 CFU/g tissue) ± SD | Percent Reduction in Fungal Load vs. Vehicle | Survival Rate (%) at Day 7 |
| Vehicle (Saline) | - | 6.5 ± 0.4 | - | 20 |
| This compound | 10 | 5.1 ± 0.5 | 21.5 | 60 |
| This compound | 25 | 3.8 ± 0.3 | 41.5 | 80 |
| Fluconazole | 10 | 3.5 ± 0.2 | 46.2 | 90 |
Experimental Protocols
Murine Model of Staphylococcus aureus Skin Infection
This protocol is adapted from established models of bacterial skin infection.[1][2]
Animals: Female BALB/c mice, 6-8 weeks old.
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.
Inoculum Preparation:
-
Streak MRSA on a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/mL.
Infection Procedure:
-
Anesthetize mice using a standardized protocol.
-
Shave a 2x2 cm area on the dorsum of each mouse.
-
Create a superficial abrasion on the shaved skin using a sterile needle.
-
Apply a 10 µL droplet of the bacterial suspension (1 x 10⁶ CFU) to the abraded area.
Treatment:
-
At 24 hours post-infection, randomly assign mice to treatment groups (n=10 per group):
-
Vehicle (sterile saline)
-
This compound (10 and 25 mg/kg)
-
Vancomycin (10 mg/kg)
-
-
Administer treatments intraperitoneally (IP) once daily for three consecutive days.
Endpoint Analysis:
-
On day 4 post-infection, euthanize the mice.
-
Excise the infected skin tissue and homogenize in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates to determine the bacterial load (CFU/g of tissue).
Murine Model of Systemic Candida albicans Infection
This protocol is based on established models of disseminated candidiasis.[3]
Animals: Immunocompetent female BALB/c mice, 6-8 weeks old.
Fungal Strain: Candida albicans SC5314.
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours.
-
Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and incubate at 30°C with shaking for 18 hours.
-
Wash the yeast cells twice with sterile saline and adjust the concentration to 1 x 10⁶ CFU/mL.
Infection Procedure:
-
Inject 100 µL of the fungal suspension (1 x 10⁵ CFU) into each mouse via the lateral tail vein.
Treatment:
-
Two hours post-infection, randomly assign mice to treatment groups (n=10 per group):
-
Vehicle (sterile saline)
-
This compound (10 and 25 mg/kg)
-
Fluconazole (10 mg/kg)
-
-
Administer treatments intraperitoneally (IP) once daily for seven consecutive days.
Endpoint Analysis:
-
Monitor the survival of the mice daily for 7 days.
-
On day 7, euthanize the surviving mice.
-
Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions on SDA to determine the fungal load (CFU/g of tissue).
Visualizations
Caption: Proposed experimental workflows for in vivo validation.
References
A Comparative Analysis of Synthetic vs. Natural 13-Hexyloxacyclotridec-10-en-2-one for Researchers and Drug Development Professionals
An In-depth Guide to the Properties, Synthesis, Natural Sourcing, and Biological Activity of a Promising Macrolactone
Introduction
13-Hexyloxacyclotridec-10-en-2-one is a macrolactone, a class of organic compounds characterized by a large lactone ring. This molecule has garnered interest in the scientific community for its potential as a bioactive compound, notably for its antimicrobial properties. This guide provides a comprehensive comparative study of this compound sourced from both synthetic and natural origins, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, detail experimental protocols for its synthesis and natural extraction, and discuss its likely biological mechanism of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₂ | N/A |
| Molecular Weight | 280.45 g/mol | N/A |
| CAS Number | 127062-51-5 | N/A |
| Appearance | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
| LogP | Not specified in literature | N/A |
Comparative Analysis: Synthetic vs. Natural Sourcing
The choice between synthetic and natural sources for a bioactive compound is a critical decision in the drug development pipeline, with each approach offering distinct advantages and disadvantages.
| Feature | Synthetic this compound | Natural this compound |
| Purity & Consistency | High purity and batch-to-batch consistency can be achieved through controlled chemical reactions. | Purity and concentration can vary significantly based on the plant's geographical location, harvest time, and extraction method. |
| Scalability | Production can be readily scaled up to meet demand. | Scalability is dependent on the availability of the natural source and can be limited by agricultural factors. |
| Cost-effectiveness | The cost of starting materials and the complexity of the synthesis route are major factors. May be more cost-effective at a large scale. | The cost can be influenced by the rarity of the plant, cultivation and harvesting expenses, and the efficiency of the extraction process. |
| Stereochemistry | The synthesis can be designed to produce a specific stereoisomer, which is crucial for biological activity. | Natural sources typically provide a single, specific stereoisomer, which can be advantageous if it is the desired active form. |
| Contaminants | Potential for contamination with reagents, solvents, and by-products from the synthesis process. | May contain a complex mixture of other secondary metabolites from the plant, which could have synergistic or antagonistic effects. |
| Environmental Impact | Can involve the use of harsh chemicals and generate chemical waste. | Sourcing from natural habitats can lead to over-harvesting and biodiversity loss if not managed sustainably. |
| Regulatory Approval | The regulatory pathway for synthetic compounds is well-established. | The regulatory process for natural products can be more complex due to the inherent variability of the starting material. |
Experimental Protocols
Synthesis of (E)-13-Hexyloxacyclotridec-10-en-2-one from Castor Oil
A synthetic route to (E)-13-Hexyloxacyclotridec-10-en-2-one has been reported via the transesterification of castor oil.[1]
Materials:
-
Castor oil
-
Methanol
-
Barium oxide supported on zinc oxide (Ba/ZnO) catalyst
-
Glass reactor (100 mL) with three necks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
Prepare the Ba/ZnO catalyst by impregnating zinc oxide with a barium nitrate (B79036) solution, followed by drying and calcination.
-
In the three-necked glass reactor, combine 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 g of the Ba/ZnO catalyst.
-
Heat the reaction mixture to 70°C and maintain it under reflux with continuous stirring for 12 hours.
-
After the reaction is complete, cool the mixture for 15 minutes to allow for phase separation.
-
Separate the organic phase containing the product.
-
The product, (E)-13-n-hexyloxacyclotridec-10-en-2-ona, can be identified and its formation confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Extraction of this compound from Andrographis paniculata
This compound has been identified as a constituent of Andrographis paniculata.[2] While a specific protocol for the targeted extraction of this compound is not available, a general procedure for the extraction of phytochemicals from this plant, which can be adapted and optimized, is outlined below.
Materials:
-
Dried, powdered whole plant material of Andrographis paniculata
-
Ethanol (70%)
-
Magnetic stirrer
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Prepare a 10% (w/v) solution by adding 20 g of the dried plant powder to 200 mL of 70% ethanol.
-
Keep the mixture under continuous magnetic stirring for 48 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 42°C) to remove the solvent.
-
The resulting crude extract can then be subjected to further purification steps, such as column chromatography, to isolate this compound.
-
Identification and quantification of the target compound in the extract and fractions can be performed using GC-MS.[3]
Biological Activity and Signaling Pathways
This compound belongs to the macrolide class of compounds. Macrolides are well-known for their antimicrobial activity, which they typically exert by inhibiting protein synthesis in bacteria.[4][5][6][7]
General Mechanism of Action of Macrolides: Macrolide antibiotics function by binding to the 50S subunit of the bacterial ribosome.[5][6] This binding event interferes with the process of translation, specifically by blocking the exit tunnel through which nascent polypeptide chains emerge. This obstruction prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately inhibiting bacterial growth. This mechanism is generally considered bacteriostatic, but at high concentrations, macrolides can be bactericidal.[6]
While the specific signaling pathways and molecular targets of this compound have not been elucidated, it is plausible that its antimicrobial activity is mediated through a similar mechanism of inhibiting bacterial protein synthesis. Further research, including in silico docking studies and in vitro assays, is required to confirm its precise mode of action.
Conclusion
This compound presents an interesting subject for further investigation in the field of drug discovery. The choice between a synthetic or natural source for this compound will depend on the specific requirements of the research or development project, including the need for high purity, scalability, and cost-effectiveness. The synthetic route from castor oil offers a promising avenue for producing this macrolactone in a controlled manner. Its natural occurrence in plants like Andrographis paniculata provides an alternative source, though with inherent variability. Future research should focus on elucidating the specific biological targets and mechanism of action of this compound to fully realize its therapeutic potential.
References
Comparative Analysis of 13-Hexyloxacyclotridec-10-en-2-one Derivatives: A Guide to Structure-Activity Relationships for Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 13-Hexyloxacyclotridec-10-en-2-one, a macrocyclic lactone identified as a potential cytotoxic and antitumor agent.[1] Due to a lack of extensive experimental data on synthesized derivatives of this specific compound, this guide leverages in-silico analyses and SAR studies of structurally related cytotoxic macrocyclic lactones to provide insights for future drug development efforts.
Introduction to this compound
This compound is a natural product isolated from Ambrosia maritima.[1] In-silico studies suggest that this compound may serve as a promising drug-like candidate.[2] Computational docking simulations have predicted that this compound exhibits a strong binding affinity for Cytochrome P450 19A1 (CYP19A1), also known as aromatase, which is a key enzyme in the biosynthesis of estrogens and a target for some cancer therapies.[3]
Hypothetical Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not currently available in published literature, general principles derived from other cytotoxic macrocyclic lactones can inform the design of future analogs. Key structural features that often influence the cytotoxic activity of this class of compounds include the macrocyclic ring size and conformation, the presence and position of functional groups such as hydroxyls, ketones, and double bonds, and the nature of side chains.[1][4][5][6]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C18H32O2 | [7] |
| Molecular Weight | 280.45 g/mol | [7] |
| LogP | 5.3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 7 | [2] |
This data is based on in-silico predictions and provides a baseline for designing derivatives with desirable pharmacokinetic properties.
Comparative Cytotoxicity Data of Related Compounds
To provide a framework for comparison, the following table summarizes the cytotoxic activity of other natural products isolated from Ambrosia maritima and other structurally related lactones. This data highlights the potential for discovering potent cytotoxic agents within this structural class.
Table 2: Cytotoxic Activity of Selected Sesquiterpenoid Lactones from Ambrosia maritima
| Compound | Cell Line | IC50 (µM) | Reference |
| Damsin | CCRF-CEM | 1.9 | [8][9] |
| Damsin | CEM/ADR5000 | 2.0 | [8][9] |
| Neoambrosin | CCRF-CEM | 1.5 | [8][9] |
| Neoambrosin | CEM/ADR5000 | 1.6 | [8][9] |
| Parthenin | MDA-MB-468 | ~5 | [10] |
| Ambrosin | MDA-MB-468 | ~3 | [10] |
| Damsin | MDA-MB-468 | ~1.2 | [10] |
Experimental Protocols for Cytotoxicity Evaluation
The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound derivatives.
4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[11]
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11][12]
-
4.2. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[13]
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).[13]
-
Visualizing Experimental and Logical Workflows
5.1. General Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
5.2. Proposed Signaling Pathway for Cytotoxicity
Based on in-silico predictions, this compound may interact with CYP19A1 (aromatase). Inhibition of aromatase can lead to a decrease in estrogen levels, which in turn can induce apoptosis in estrogen-receptor-positive cancer cells. The following diagram depicts this hypothetical signaling pathway.
Caption: A hypothetical signaling pathway for the cytotoxic action of this compound derivatives.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel cytotoxic agents. The limited availability of experimental data on its derivatives underscores the need for further research. Future studies should focus on the synthesis of a library of analogs with systematic modifications to the macrocyclic ring, the enone moiety, and the hexyloxy side chain. The evaluation of these derivatives in a panel of cancer cell lines will be crucial for establishing a clear structure-activity relationship and for identifying lead candidates with improved potency and selectivity. Furthermore, mechanistic studies will be essential to validate the predicted interaction with aromatase and to elucidate the precise signaling pathways involved in their cytotoxic effects.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro enzyme inhibitory and cytotoxic studies with Evolvulus alsinoides (Linn.) Linn. Leaf extract: a plant from Ayurveda recognized as Dasapushpam for the management of Alzheimer’s disease and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20170071994A1 - Medicinal ambrosia maritima extracts - Google Patents [patents.google.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Cytotoxicity: A Comparative Analysis of 13-Hexyloxacyclotridec-10-en-2-one and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of the natural product "13-Hexyloxacyclotridec-10-en-2-one" against established anticancer drugs. Due to the limited publicly available cytotoxicity data for this specific compound, this analysis utilizes the well-characterized macrolide "Archazolid" as a comparable natural product to illustrate the benchmarking process. Archazolids are known for their potent cytotoxic effects and well-defined mechanism of action.
Executive Summary
"this compound," isolated from Ambrosia maritima, has been identified as a promising antitumor lead.[1] However, further studies are required to quantify its cytotoxic activity against various cancer cell lines.[1] In contrast, Archazolids, natural products isolated from myxobacteria, have demonstrated high cytotoxicity in the low nanomolar range against a variety of mammalian cell lines.[2] Their mode of action is attributed to the inhibition of vacuolar H+-ATPase (V-ATPase), a key proton pump involved in cancer cell survival and metastasis. This guide presents a comparative analysis of the cytotoxic profiles of Archazolids and commonly used chemotherapeutic agents, providing a framework for evaluating novel anticancer compounds like "this compound" as more data becomes available.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 Value | Citation(s) |
| Archazolid A | Jurkat (T-cell leukemia) | 0.56 nM | [3] |
| CEM (T-lymphoblastic leukemia) | 0.51 nM | [3] | |
| Archazolid B | Various tumor cell lines | Low nanomolar range | [2] |
| Cisplatin (B142131) | MCF-7 (Breast adenocarcinoma) | 0.65 - 18 µM | [4][5][6] |
| Paclitaxel (B517696) (Taxol) | MCF-7 (Breast adenocarcinoma) | 2.5 - 7.5 nM | [7] |
| Doxorubicin | MCF-7 (Breast adenocarcinoma) | 0.4 - 4 µM | [8][9][10] |
Note on Data Variability: IC50 values for the same compound and cell line can vary between studies due to differences in experimental conditions such as incubation time, cell density, and assay methodology.[11]
Experimental Protocols: Cytotoxicity Determination via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound, Archazolid, standard anticancer drugs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Logical Relationship: Benchmarking Approach
Caption: Logical workflow for the comparative cytotoxicity analysis.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathway: V-ATPase Inhibition by Archazolid
References
- 1. phytojournal.com [phytojournal.com]
- 2. Resistance mechanisms of cancer cells to the novel vacuolar H(+)-ATPase inhibitor archazolid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-leukemic effects of the V-ATPase inhibitor Archazolid A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. atcc.org [atcc.org]
Reproducibility of 13-Hexyloxacyclotridec-10-en-2-one: A Comparative Guide to its Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and reported bioactivity of the 13-membered macrolide, 13-Hexyloxacyclotridec-10-en-2-one. While interest in this natural product stems from its potential antimicrobial and cytotoxic properties, a comprehensive evaluation of its reproducibility and performance against alternative compounds is crucial for future research and development. This document summarizes available data on its synthesis, compares it with an alternative macrocyclization strategy, and evaluates its bioactivity alongside that of sophorolipids, a class of microbial glycolipids with established biological activities.
Synthesis of 13-Membered Macrolides: A Comparative Overview
The synthesis of macrocyclic lactones like this compound can be challenging. Here, we compare a reported method for the target molecule with a well-established alternative, ring-closing metathesis (RCM), used for a structurally similar compound.
Table 1: Comparison of Synthesis Methods for 13-Membered Macrolides
| Parameter | Method 1: Heterogeneous Catalysis | Method 2: Ring-Closing Metathesis (RCM) |
| Target Molecule | (E)-13-Hexyloxacyclotridec-10-en-2-one | Yuju Lactone (a 13-membered macrolide) |
| Starting Material | Castor Oil (containing Ricinoleic Acid) | Olive Oil (containing Oleic Acid) |
| Key Reagent/Catalyst | Ba/ZnO heterogeneous catalyst | Grubbs Catalyst (e.g., Grubbs II) |
| Reported Conversion/Yield | ~94% conversion (selectivity for macrolactone not specified)[1] | 90% isolated yield |
| Reaction Conditions | Transesterification with methanol (B129727), catalyst calcined at 450 °C[1] | Reaction with an unsaturated alcohol followed by RCM in an organic solvent (e.g., EtOAc) at 50 °C. |
| Advantages | Utilizes a readily available and inexpensive starting material. | High-yielding and versatile method applicable to a wide range of macrocycles. |
| Disadvantages | Lack of detailed protocol and isolated yield data hinders reproducibility assessment. Formation of byproducts is likely. | Requires a specific catalyst which can be expensive. Involves multiple steps. |
Experimental Protocols: Synthesis
Method 1: Synthesis of (E)-13-Hexyloxacyclotridec-10-en-2-one via Heterogeneous Catalysis (Summary)
Method 2: Synthesis of Yuju Lactone via Ring-Closing Metathesis (General Protocol)
A detailed, step-by-step protocol for the synthesis of Yuju Lactone from olive oil is summarized as follows:
-
Hydrolysis of Olive Oil: Olive oil is hydrolyzed to obtain oleic acid.
-
Esterification: The resulting oleic acid is esterified with an appropriate unsaturated alcohol (e.g., homoallyl alcohol) to form the RCM precursor.
-
Ring-Closing Metathesis: The diene precursor is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and treated with a Grubbs catalyst (e.g., Grubbs' second generation catalyst). The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Purification: The crude product is purified by column chromatography to yield the desired macrolactone.
Comparative Bioactivity: this compound vs. Sophorolipids
Direct quantitative bioactivity data for this compound is limited. It has been identified as a potentially cytotoxic agent based on the Brine Shrimp Lethality Assay (BSLA) after isolation from Ambrosia maritima.[2] It has also been reported as an antimicrobial agent against E. coli and K. pneumoniae. For a quantitative comparison, we present the bioactivity of sophorolipids, a class of glycolipid biosurfactants with well-documented antimicrobial and anticancer properties.[3][4][5][6]
Table 2: Comparison of Antimicrobial Activity
| Compound/Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | Escherichia coli | Not specified | |
| Klebsiella pneumoniae | Not specified | ||
| Andrographolide (from A. paniculata) | Bacillus subtilis | 50 - 350 µg/mL | [7] |
| Staphylococcus aureus | 50 - 350 µg/mL | [7] | |
| Escherichia coli | 50 - 350 µg/mL | [7] | |
| Klebsiella pneumoniae | 50 - 350 µg/mL | [7] | |
| Sophorolipids (Lactonic form) | Bacillus subtilis | 4 ppm | [8] |
| Staphylococcus xylosus | 1 ppm | [8] | |
| Streptococcus mutans | 1 ppm | [8] | |
| Propionibacterium acnes | 0.5 ppm | [8] | |
| Botrytis cinerea | 100 ppm (IC50) | [8] |
Table 3: Comparison of Cytotoxic Activity
| Compound/Class | Cell Line | IC50/LC50 (50% Inhibitory/Lethal Concentration) | Reference |
| This compound | Brine Shrimp (Artemia salina) | Not specified (Active in BSLA) | [2] |
| Neoambrosin (from A. maritima) | CCRF-CEM (Leukemia) | 4.5 µM (for fractions containing the compound) | [9] |
| Damsin (from A. maritima) | CCRF-CEM (Leukemia) | 4.8 µM (for fractions containing the compound) | [9] |
| Sophorolipids | HeLa (Cervical Cancer) | Varies with structure | [10] |
| HepG2 (Liver Cancer) | Varies with structure | [10] | |
| MCF-7 (Breast Cancer) | Varies with structure | [10] |
Experimental Protocols: Bioactivity Assays
Brine Shrimp Lethality Assay (BSLA)
The Brine Shrimp Lethality Assay is a simple, rapid, and low-cost preliminary screen for cytotoxic activity.[11][12]
-
Hatching Brine Shrimp: Brine shrimp eggs (Artemia salina) are hatched in artificial seawater under constant illumination and aeration for 24-48 hours.
-
Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.
-
Exposure: A set number of brine shrimp nauplii (typically 10-15) are added to each concentration of the test solution.
-
Incubation and Observation: The nauplii are incubated for 24 hours.
-
Data Analysis: The number of dead nauplii at each concentration is counted, and the LC50 (lethal concentration 50%) is calculated using statistical methods.[13][14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the agent at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the processes discussed, the following diagrams are provided.
Caption: Comparative workflow for the synthesis of 13-membered macrolides.
Caption: General workflow for the bioactivity screening of natural products.
Conclusion
This compound is a natural product with potential as a bioactive compound. However, the current lack of detailed, reproducible synthetic protocols and quantitative bioactivity data presents a significant hurdle for its further development. The synthesis from castor oil, while promising due to the low cost of the starting material, requires further optimization and detailed reporting of experimental procedures and yields. In contrast, established methods like ring-closing metathesis offer a more predictable and high-yielding, albeit potentially more expensive, route to similar 13-membered macrolides.
In terms of bioactivity, while preliminary assays are encouraging, the absence of specific MIC and IC50 values for this compound makes direct comparisons with other compounds difficult. The data presented for sophorolipids and other compounds isolated from the same plant sources highlight the level of quantitative detail necessary to properly evaluate the potential of a new bioactive molecule. Future research on this compound should prioritize the development of a robust and well-documented synthetic route and a thorough in vitro evaluation of its antimicrobial and cytotoxic activities against a panel of relevant microbial strains and cancer cell lines to provide the quantitative data needed for a comprehensive assessment of its therapeutic potential.
References
- 1. redalyc.org [redalyc.org]
- 2. phytojournal.com [phytojournal.com]
- 3. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health [mdpi.com]
- 4. bipublication.com [bipublication.com]
- 5. Sophorolipids-Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Review on the Antimicrobial Activity of Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sophorolipids: Anti-cancer activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. An important player in brine shrimp lethality bioassay: The solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medicinearticle.com [medicinearticle.com]
Comparative Analysis of 13-Hexyloxacyclotridec-10-en-2-one and Alternative Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and experimental comparison of the reported antimicrobial agent 13-Hexyloxacyclotridec-10-en-2-one with established antibiotics. Due to the limited availability of public, quantitative experimental data for this compound, this document focuses on its reported activity and offers a detailed comparison with two widely used antibiotics, Ciprofloxacin (B1669076) and Amikacin (B45834), against common pathogens.
Overview of this compound
Comparative Performance Data
To provide a functional comparison, this section details the performance of two well-documented antibiotics, Ciprofloxacin and Amikacin, against E. coli and K. pneumoniae.
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Escherichia coli
| MIC (μg/mL) | Interpretation |
| ≤1 | Susceptible |
| 2 | Intermediate |
| ≥4 | Resistant |
Data sourced from standardized susceptibility testing criteria.[8]
Table 2: Susceptibility of Escherichia coli to Ciprofloxacin
| Ciprofloxacin MIC (μg/mL) | Percentage of Isolates |
| ≤0.06 | 67.9% |
| 0.12 | 1.4% |
| 0.25 | 2.7% |
| 0.5 | 1.9% |
| 1 | 1.2% |
| 2 | 0.3% |
| 4 | 0.6% |
| 8 | 2.0% |
| >8 | 22.0% |
Based on a study of 1702 E. coli isolates.[9]
Table 3: Minimum Inhibitory Concentration (MIC) of Amikacin against Klebsiella pneumoniae
| MIC (μg/mL) | Interpretation (Susceptible) |
| ≤16 | Susceptible |
| 32 | Intermediate |
| ≥64 | Resistant |
Based on CLSI and inhalation-based breakpoints.[10]
Table 4: Susceptibility of Klebsiella pneumoniae to Amikacin
| Amikacin MIC Range (μg/mL) | Percentage of Susceptible Isolates |
| 0.125 - 8 | 89.8% |
Data from a study of 187 Carbapenem-Resistant K. pneumoniae isolates.[11] In another study, the MICs of amikacin for K. pneumoniae clinical isolates ranged from 2 to 32 μg/ml.[12]
Experimental Protocols
The following are detailed methodologies for key experiments in antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) or control antibiotic is prepared in an appropriate solvent.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (E. coli or K. pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound or antibiotic are placed on the surface of the agar.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent.
Visualizations
Mechanism of Action: Quinolone Antibiotics
Fluoroquinolones, such as ciprofloxacin, target bacterial DNA gyrase (in Gram-negative bacteria like E. coli) and topoisomerase IV (in Gram-positive bacteria).[13][14] These enzymes are crucial for DNA replication and repair.[13] By inhibiting these enzymes, quinolones block essential cellular processes, leading to bacterial cell death.[13][14]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Workflow: MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amikacin for the treatment of carbapenem-resistant Klebsiella pneumoniae infections: clinical efficacy and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Peer-Reviewed Validation of "13-Hexyloxacyclotridec-10-en-2-one": A Guide to Current Research and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current state of research on the natural compound 13-Hexyloxacyclotridec-10-en-2-one . While in silico studies have highlighted its potential across several therapeutic areas, a notable gap exists in its experimental validation. This document summarizes the available data, compares its computationally predicted activities with established alternatives, and provides detailed experimental protocols to facilitate future research.
Executive Summary
This compound is a macrolide identified in various plant species. Computational molecular docking studies have predicted its potential as an antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and chemotherapeutic agent. However, to date, the majority of these findings have not been substantiated by in vitro or in vivo experimental data on the purified compound. The quantitative data currently available pertains to crude plant extracts containing this molecule, reflecting the synergistic or combined effects of all constituent phytochemicals. This guide aims to present the existing evidence objectively and to provide the necessary tools for researchers to pursue the experimental validation of this compound's therapeutic potential.
Comparative Analysis of Biological Activities
The biological activities of this compound are primarily based on computational predictions. The following tables compare these predicted activities with the experimentally determined performance of standard alternative compounds. It is crucial to note that the data for this compound is derived from crude extracts, not the isolated compound.
Antimicrobial Activity
In silico studies suggest that this compound may act as a DNA gyrase inhibitor, a mechanism shared by fluoroquinolone antibiotics.[1][2]
| Compound/Extract | Organism(s) | Activity Metric (MIC) | Reference |
| Hot Aqueous Extract of Crassocephalum crepidioides (contains this compound) | Staphylococcus aureus, MRSA | 5 mg/mL | [3] |
| Pseudomonas aeruginosa | 40 mg/mL | [3] | |
| Crude Extract of Centella asiatica (contains this compound) | Fish pathogenic bacteria (Streptococcus agalactiae, Bacillus subtilis, Staphylococcus aureus) | 12.5 mg/mL | [4][5] |
| Ciprofloxacin (Alternative) | Staphylococcus aureus | 0.12-2 µg/mL | |
| Escherichia coli | 0.015-1 µg/mL |
Antioxidant Activity
This compound has been identified in plant extracts with demonstrated antioxidant properties.
| Compound/Extract | Assay | Activity Metric (IC₅₀) | Reference |
| Methanolic Extract of Garcinia lanceifolia (contains this compound) | ABTS Radical Scavenging | 23.32 µg/mL | [6] |
| Ascorbic Acid (Alternative) | ABTS Radical Scavenging | 16.67 µg/mL | [6] |
Neuroprotective Potential
In silico models predict that this compound could interact with key neuroprotective targets.
| Compound | Target (Predicted) | Comparison (In Silico) | Reference |
| This compound | Serotonin Receptor, GABA Receptor, NMDA Receptor | Binding affinities are predicted to be competitive with or superior to reference drugs like fluoxetine, diazepam, and ifenprodil. | [7][8][9] |
| Fluoxetine (Alternative) | Serotonin Reuptake Transporter | - | |
| Diazepam (Alternative) | GABA Receptor | - | |
| Ifenprodil (Alternative) | NMDA Receptor | - |
Experimental Protocols
To facilitate the validation of the computationally predicted activities of this compound, detailed protocols for key experiments are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay determines a compound's ability to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 Plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
Test compound (this compound) and positive control (e.g., Ciprofloxacin)
-
Stop solution/Loading Dye (e.g., 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose (B213101), Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture on ice containing Assay Buffer, relaxed pBR322 plasmid, and sterile water.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a no-drug control and a positive control (Ciprofloxacin).
-
Add diluted DNA gyrase to all tubes except the negative control (which receives dilution buffer only).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.
ABTS Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol (B145695)
-
Test compound (this compound) and positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated relative to a control without the antioxidant. The IC₅₀ value is the concentration of the antioxidant that causes 50% inhibition.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the predicted signaling pathways and experimental workflows discussed in this guide.
Caption: Predicted inhibition of bacterial DNA gyrase by this compound.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Predicted interactions of this compound with neuroprotective targets.
Conclusion and Future Outlook
This compound is a promising natural product whose therapeutic potential is, as of now, largely predicted by computational methods. There is a clear and urgent need for rigorous in vitro and in vivo studies using the purified compound to validate these predictions. Researchers are encouraged to utilize the provided protocols to investigate its antimicrobial, antioxidant, and neuroprotective activities, and to publish their findings in peer-reviewed journals. Such experimental data is essential to bridge the gap between computational prediction and potential clinical application, and to truly understand the pharmacological profile of this molecule compared to existing therapeutic alternatives.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. In silico and In vitro Antibacterial Activity of Centella asiatica Leaves Bioactive Compounds Against Aquaculture Pathogenic Bacteria | Jurnal Ilmiah Perikanan dan Kelautan [e-journal.unair.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. horizonepublishing.com [horizonepublishing.com]
- 7. A network pharmacology approach with experimental validation to discover protective mechanism of poly herbal extract on diabetes mellitus - Journal of King Saud University - Science [jksus.org]
- 8. Phytochemical profiling and neuroprotective potential of Garcinia lanceifolia Roxb.: In vitro and in silico insights | Plant Science Today [horizonepublishing.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Procedures for the Proper Disposal of 13-Hexyloxacyclotridec-10-en-2-one
Researchers and scientists handling 13-Hexyloxacyclotridec-10-en-2-one must adhere to strict disposal protocols to ensure environmental safety and regulatory compliance. This compound is classified as a combustible liquid that is toxic to aquatic life with long-lasting effects. Proper disposal is not merely a recommendation but a critical step in the laboratory workflow to prevent environmental contamination and potential harm to ecosystems.
Disposal and Safety Data Overview
All quantitative data pertinent to the disposal and safety of this compound is summarized below. This information is extracted from the official Safety Data Sheet (SDS) and should be consulted before handling the chemical.
| Parameter | Value/Instruction | Citation |
| GHS Hazard Statements | H227: Combustible liquid, H411: Toxic to aquatic life with long lasting effects | |
| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Avoid release to the environment. |
Experimental Protocol for Disposal
The disposal of this compound, as mandated by safety regulations, is not a procedure to be conducted by individual researchers in a standard laboratory setting. Instead, it requires a certified and approved waste disposal plant. The following protocol outlines the necessary steps for laboratory personnel to ensure the safe collection and handoff of this chemical waste.
Materials:
-
Appropriately labeled, non-reactive, and sealable chemical waste container
-
Personal Protective Equipment (PPE): protective gloves, eye protection, face protection
-
Chemical fume hood
-
Spill kit with absorbent material (e.g., vermiculite, dry sand)
Procedure:
-
Container Preparation:
-
Obtain a designated chemical waste container that is compatible with this compound.
-
Clearly label the container with the full chemical name, "this compound," and appropriate hazard symbols (combustible, environmentally hazardous).
-
-
Waste Collection:
-
All operations involving the transfer of this compound waste must be conducted within a chemical fume hood to minimize inhalation exposure.
-
Carefully transfer any waste containing this chemical into the prepared and labeled waste container.
-
Ensure the container is securely sealed after each addition to prevent leakage or evaporation.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material.
-
Collect the spillage and contaminated absorbent material and place it in the designated waste container.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a well-ventilated, cool area away from heat, sparks, open flames, and hot surfaces.
-
The storage area should be designated for hazardous chemical waste and have secondary containment measures in place.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Provide the EHS or contractor with the Safety Data Sheet for this compound.
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 13-Hexyloxacyclotridec-10-en-2-one
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 13-Hexyloxacyclotridec-10-en-2-one. The following guidance is based on general safety protocols for handling laboratory chemicals of unknown toxicity and information pertaining to structurally related compounds such as macrocyclic ketones and fragrance oils. Always perform a risk assessment before handling any chemical and consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Use nitrile gloves for incidental contact.[1][2] For prolonged handling or direct immersion, consider thicker, chemical-specific gloves. Always inspect gloves for damage before use and wash hands after removal.[3][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Required for all procedures involving this compound to protect against splashes.[5][6] A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[6][7] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination.[6][7][8] Consider a flame-resistant lab coat if working with flammable solvents.[8] |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | If there is a risk of generating aerosols or if working outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][9]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order before beginning any work.[5]
-
Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[10]
2. Chemical Handling:
-
Personal Hygiene: Do not store or consume food or beverages in the laboratory.[5][11] Avoid applying cosmetics.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and any known hazards.[5]
-
Transfers: When transferring the chemical, hold containers away from the body.[4] Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
3. Spill Response:
-
Minor Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Personal Contamination: If the chemical comes into contact with skin, wash the affected area immediately with soap and water. If it enters the eyes, flush with copious amounts of water at an eyewash station for at least 15 minutes and seek medical attention.[10]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed waste container.
-
Sink Disposal: Do not dispose of this chemical down the sink.[4]
-
Waste Segregation: Segregate the chemical waste from other waste streams as required by your institution's hazardous waste management plan.
-
EHS Consultation: Contact your institution's Environmental Health and Safety department for specific guidance on the disposal of this chemical.
Experimental Workflow and Safety Protocol
Caption: Safe handling workflow for this compound.
References
- 1. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
